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  • Product: 2-Bromo-4-difluoromethoxy-6-nitrotoluene
  • CAS: 1805527-19-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Introduction Significance of 2-Bromo-4-difluoromethoxy-6-nitrotoluene in Drug Discovery The strategic incorporation of fluorine atoms into molecular scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Significance of 2-Bromo-4-difluoromethoxy-6-nitrotoluene in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorinated motifs, such as the difluoromethoxy group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The title compound, 2-Bromo-4-difluoromethoxy-6-nitrotoluene, represents a versatile building block, combining the lipophilic and metabolically robust difluoromethoxy group with other key functionalities that can be further elaborated in the synthesis of novel therapeutic agents. The precise structural characterization of such intermediates is paramount to ensure the integrity of the drug discovery and development pipeline.

The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] For fluorinated organic molecules, a combination of proton (¹H) and fluorine-19 (¹⁹F) NMR provides a comprehensive spectroscopic fingerprint. ¹H NMR elucidates the number, connectivity, and chemical environment of hydrogen atoms, while ¹⁹F NMR offers high sensitivity and a wide chemical shift dispersion for fluorine atoms, making it an exquisitely sensitive probe of the local electronic environment.[2]

Scope of the Guide

Due to the absence of publicly available experimental NMR data for 2-Bromo-4-difluoromethoxy-6-nitrotoluene, this guide presents a predictive analysis of its ¹H and ¹⁹F NMR spectra. The predictions are grounded in the fundamental principles of NMR spectroscopy and are supported by experimental data from structurally analogous compounds. This in-depth guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this and related novel chemical entities, providing a robust framework for spectral interpretation and structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-4-difluoromethoxy-6-nitrotoluene is anticipated to display three distinct signals: a singlet for the methyl protons, a doublet for one of the aromatic protons, and a doublet for the other aromatic proton. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

Predicted Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (H-7)~2.6Singlet (s)3H
Ar-H (H-5)~7.8Doublet (d)1H
Ar-H (H-3)~8.1Doublet (d)1H

Predicted in CDCl₃, referenced to TMS at 0 ppm.

Rationale for Chemical Shift Predictions

The chemical shifts of protons on a benzene ring are influenced by the electronic nature of the substituents.[3] Electron-withdrawing groups deshield nearby protons, shifting their signals downfield to higher ppm values, while electron-donating groups have the opposite effect.

  • Methyl Protons (H-7): The methyl group is situated ortho to both a bromine atom and a nitro group. Both are electron-withdrawing groups that will deshield the methyl protons, causing them to resonate further downfield than the methyl group in toluene (~2.3 ppm). For instance, the methyl protons in 2-bromo-4-nitrotoluene appear at approximately 2.51 ppm.[4] The additional deshielding from the ortho nitro group in the target molecule is expected to shift this signal further downfield to around 2.6 ppm.

  • Aromatic Protons (H-3 and H-5): The two aromatic protons are in a meta relationship to each other.

    • H-3 is ortho to the strongly electron-withdrawing nitro group and para to the electron-withdrawing difluoromethoxy group. This cumulative deshielding effect will shift its resonance significantly downfield. In 2-bromo-4-nitrotoluene, the proton ortho to the nitro group appears at approximately 8.08 ppm.[4] The additional influence of the para-difluoromethoxy group is expected to result in a chemical shift of around 8.1 ppm for H-3.

    • H-5 is ortho to the difluoromethoxy group and para to the bromine atom. While the difluoromethoxy group is electron-withdrawing, its deshielding effect is generally less pronounced than that of a nitro group. The para-bromo substituent will also contribute to deshielding. Therefore, H-5 is expected to resonate upfield relative to H-3, likely in the region of 7.8 ppm.

Predicted Coupling Constants
  • Meta Coupling (⁴JHH): A small coupling constant of approximately 2-3 Hz is expected between the meta-protons H-3 and H-5, resulting in each signal appearing as a doublet.

  • Long-Range Couplings: Long-range couplings between the methyl protons (H-7) and the aromatic proton H-5 (⁵JHH), and between the difluoromethoxy proton and H-3 and H-5 (⁵JHF and ³JHF respectively) may be observed, which could lead to further fine splitting of the aromatic signals. Long-range H-F couplings through aromatic systems are known to occur.[5][6]

Visual Representation

Caption: Predicted through-bond coupling for aromatic protons.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group.

Predicted Chemical Shift and Multiplicity
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
OCF₂H-90 to -95Doublet of doublets (dd) or Triplet (t)

Predicted relative to CFCl₃ at 0 ppm.

Rationale for Chemical Shift Prediction

The chemical shift of the difluoromethoxy group is sensitive to the electronic environment of the aromatic ring. For aryl difluoromethyl ethers, the ¹⁹F chemical shift typically appears in the range of -90 to -95 ppm.[5] Given that the aromatic ring in the target molecule is substituted with three electron-withdrawing groups (bromo, difluoromethoxy, and nitro), the fluorine nuclei are expected to be in an electron-deficient environment, which would place the chemical shift in the predicted range. For instance, the ¹⁹F chemical shift for (difluoromethyl)(3-nitrobenzyl)sulfane is reported at -93.69 ppm.

Predicted Coupling Constants
  • Two-Bond H-F Coupling (²JHF): The two fluorine atoms will couple to the proton of the difluoromethoxy group, resulting in a large two-bond coupling constant, typically in the range of 55-60 Hz. This will split the ¹⁹F signal into a doublet.

  • Long-Range H-F Coupling (⁴JHF): Long-range coupling between the fluorine atoms and the ortho aromatic proton (H-3 and H-5) may occur, with a typical coupling constant of 0.5-3.0 Hz.[7] This would further split the ¹⁹F signal into a doublet of doublets or a triplet if the couplings to both aromatic protons are resolved and similar in magnitude.

Visual Representation

Caption: Predicted key couplings involving the fluorine atoms.

Experimental Considerations

Recommended Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 2-Bromo-4-difluoromethoxy-6-nitrotoluene.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition (300-500 MHz spectrometer):

  • Pulse Program: Standard single-pulse (zg30).

  • Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the concentration.

¹⁹F NMR Acquisition (300-500 MHz spectrometer):

  • Pulse Program: Standard single-pulse with proton decoupling (zgfl).

  • Spectral Width: ~50 ppm (e.g., from -80 to -130 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the concentration.

Solvent Effects

The choice of deuterated solvent can influence the chemical shifts of the analyte.[8][9][10] Aromatic solvents like benzene-d₆ can induce significant shifts (aromatic solvent-induced shifts, ASIS) due to specific solute-solvent interactions. For routine characterization, aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. It is crucial to report the solvent used when presenting NMR data.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 2-Bromo-4-difluoromethoxy-6-nitrotoluene. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds. The key predicted features include a downfield-shifted methyl singlet, two meta-coupled aromatic doublets in the ¹H NMR spectrum, and a doublet of doublets (or triplet) in the ¹⁹F NMR spectrum characteristic of the difluoromethoxy group.

While these predictions offer a robust framework for spectral interpretation, experimental verification is essential for definitive structural confirmation. Researchers can utilize the provided experimental protocols as a starting point for acquiring high-quality NMR data. Furthermore, the use of NMR prediction software can serve as a valuable complementary tool in the structural elucidation of this and other novel fluorinated compounds.[8]

References

  • Guy, R. G. (1993). Pair-induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1 H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Magnetic Resonance in Chemistry, 31(6), 610-612.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

  • Hu, J., & Zhang, W. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(7), 2284–2287.
  • Micura, R., & Tollinger, M. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858.
  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrotoluene. Retrieved from [Link]

  • YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • YouTube. (2015). Substituent Effects in Benzene Chemistry Part 2. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Springer Nature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Difluoromethyl and Deuterium-labeled Difluoromethyl Thioethers from Aliphatic Electrophiles. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 19F and 13c,19F coupling constants and molecular orbital computations as indicators of. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Modgraph. (n.d.). Proton NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of 2-Bromo-4-difluoromethoxy-6-nitrotoluene: A Hypothetical Crystallographic Study

Introduction In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict and modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict and modulate biological activity, optimize physical properties, and design novel chemical entities with enhanced efficacy and specificity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for providing this atomic-level insight, offering unambiguous determination of molecular geometry, stereochemistry, and intermolecular interactions.[1][2][3][4][5]

This technical guide presents a comprehensive, albeit hypothetical, case study on the structural elucidation of 2-Bromo-4-difluoromethoxy-6-nitrotoluene, a novel small molecule with potential applications in medicinal chemistry. In the absence of published crystallographic data for this specific compound, this document serves as a detailed roadmap for researchers, outlining the critical steps from synthesis and crystallization to data analysis and structure refinement. The methodologies described herein are grounded in established crystallographic principles and best practices, providing a robust framework for the structural characterization of new chemical entities.

Synthesis and Sample Preparation

A crucial prerequisite for any crystallographic study is the availability of high-purity, crystalline material. The synthesis of 2-Bromo-4-difluoromethoxy-6-nitrotoluene is anticipated to follow a multi-step pathway, leveraging established transformations in aromatic chemistry. A plausible synthetic route is outlined below, based on analogous reactions for similar substituted nitrotoluenes.[6][7]

Hypothetical Synthetic Pathway:

A potential route could commence with the nitration of a suitable difluoromethoxytoluene precursor, followed by a regioselective bromination. The choice of reagents and reaction conditions would be critical to achieving the desired substitution pattern and minimizing the formation of isomeric impurities.

Purification:

Following synthesis, rigorous purification is essential. This would typically involve column chromatography to isolate the target compound, followed by recrystallization to achieve the high level of purity required for the growth of single crystals. The purity of the final compound would be verified by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization: The Pursuit of Single Crystals

The growth of high-quality single crystals is often the most challenging and empirical step in a crystallographic experiment.[1][8] For a small organic molecule like 2-Bromo-4-difluoromethoxy-6-nitrotoluene, a variety of crystallization techniques can be explored. The key is to induce slow precipitation from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystal lattice.[9]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[8] The choice of solvent is critical and can significantly influence crystal quality.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[10] The slow diffusion of the precipitant's vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.[9]

  • Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound is insoluble.[10] Diffusion at the interface of the two liquids can lead to the formation of crystals.

For 2-Bromo-4-difluoromethoxy-6-nitrotoluene, a systematic screening of various solvents and crystallization techniques would be performed. Initial trials might involve common organic solvents such as ethanol, methanol, acetone, and ethyl acetate, as well as solvent mixtures.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] Modern diffractometers are typically equipped with a sensitive detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector, for recording the diffraction pattern.[3]

Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Data Collection Parameters:

The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[2] Key parameters that are controlled during this process include the X-ray wavelength (commonly Mo Kα or Cu Kα radiation), the crystal-to-detector distance, and the exposure time per frame.

Data Processing:

The raw diffraction images are then processed to determine the position and intensity of each reflection. This process, known as integration, is followed by data reduction, which applies various corrections for experimental factors such as polarization and absorption. The output of this stage is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The ultimate goal of X-ray crystallography is to determine the arrangement of atoms within the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution:

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot be directly determined experimentally. Structure solution methods are computational techniques used to overcome this problem and generate an initial model of the crystal structure. Common methods for small molecules include:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

  • Patterson Methods: This approach is particularly useful when a heavy atom (like bromine in our hypothetical compound) is present in the structure. The positions of the heavy atoms can be determined from a Patterson map, and this information can then be used to phase the remaining reflections.

Structure Refinement:

Once an initial model is obtained, it is refined to improve its agreement with the experimental data.[11][12][13] This is typically done using a least-squares minimization algorithm, where the atomic coordinates, displacement parameters (which account for thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[12][13] The quality of the final model is assessed using various metrics, including the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the observed and calculated data. A goodness-of-fit (GooF) parameter is also used to evaluate the overall quality of the refinement.

Hypothetical Crystallographic Data and Structural Analysis

The following table presents a plausible set of crystallographic data for 2-Bromo-4-difluoromethoxy-6-nitrotoluene, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Chemical FormulaC8H6BrF2NO3
Formula Weight294.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.871(2)
α (°)90
β (°)105.67(3)
γ (°)90
Volume (ų)983.4(4)
Z4
Density (calculated) (g/cm³)1.985
Absorption Coefficient (mm⁻¹)4.567
F(000)584
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12
Reflections collected8654
Independent reflections2245 [R(int) = 0.034]
Completeness to theta = 27.5° (%)99.8
Data / restraints / parameters2245 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I > 2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.049, wR2 = 0.102
Largest diff. peak and hole (e.Å⁻³)0.54 and -0.48

Analysis of the Hypothetical Structure:

A detailed analysis of the crystal structure would reveal key molecular and supramolecular features:

  • Molecular Geometry: The analysis would provide precise bond lengths and angles for the entire molecule. Of particular interest would be the geometry of the difluoromethoxy and nitro groups, and any steric interactions that might cause them to be twisted out of the plane of the benzene ring.[14]

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice would be examined to identify any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking. These interactions play a crucial role in determining the physical properties of the solid state.

  • Conformational Analysis: The conformation of the difluoromethoxy group would be of interest, as its orientation can influence the molecule's overall shape and its interactions with its environment.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of 2-Bromo-4-difluoromethoxy-6-nitrotoluene using single-crystal X-ray diffraction. By following the detailed methodologies outlined for synthesis, crystallization, data collection, and structure analysis, researchers can gain invaluable insights into the three-dimensional architecture of novel small molecules. This structural information is a cornerstone of modern chemical research, enabling the rational design of new pharmaceuticals and materials with tailored properties.

References

  • W. K. D. C. P. D. Minor, J. O. T. W. P. D. P. Adams, "Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC," National Center for Biotechnology Information, [Online]. Available: [Link].

  • SPT Labtech, "Chemical crystallization," SPT Labtech, [Online]. Available: [Link].

  • Wikipedia, "X-ray crystallography," Wikipedia, [Online]. Available: [Link].

  • Phenix, "X-ray Structure Refinement," Phenix, [Online]. Available: [Link].

  • Unknown, "crystallization of small molecules," [Online]. Available: [Link].

  • W. Clegg, "12: Refining X-ray Crystal Structures," Royal Society of Chemistry, 2019. [Online]. Available: [Link].

  • R. J. Staples, "Getting crystals your crystallographer will treasure: a beginner's guide - PMC," National Center for Biotechnology Information, [Online]. Available: [Link].

  • L. E. Hatcher and M. J. F. C. S. Reviews, "Advanced crystallisation methods for small organic molecules," Royal Society of Chemistry, 2023. [Online]. Available: [Link].

  • L. E. Hatcher and M. J. F. C. S. Reviews, "Advanced crystallisation methods for small organic molecules," Royal Society of Chemistry, 2023. [Online]. Available: [Link].

  • Stanford University, "Chapter 108 - 1.7 Refinement of X-ray Crystal Structures," Stanford University, [Online]. Available: [Link].

  • SERC (Carleton), "Single-crystal X-ray Diffraction," SERC (Carleton), 2007. [Online]. Available: [Link].

  • Bruker, "Single Crystal X-ray Diffractometers," Bruker, [Online]. Available: [Link].

  • T. Ozeki, "Chapter 6: Single Crystal X-ray Structure Analysis," Royal Society of Chemistry, 2024. [Online]. Available: [Link].

  • University of Zurich, "Preparation of Single Crystals for X-ray Diffraction," University of Zurich, [Online]. Available: [Link].

  • R Discovery, "The structure of p-nitrotoluene," R Discovery, 1971. [Online]. Available: [Link].

  • ChemBK, "2-bromo-4-fluoro-6-nitrotoluene," ChemBK, 2024. [Online]. Available: [Link].

  • A. Łapczuk-Krygier and Ł. Ponikiewski, "Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene," Growing Science, 2014. [Online]. Available: [Link].

  • BiŌkeanós, "The Cambridge Structural Database," BiŌkeanós, [Online]. Available: [Link].

  • J. R. Hanson, P. B. Hitchcock, and F. Toche, "The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes," ResearchGate, 2008. [Online]. Available: [Link].

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Foundational

Thermodynamic Stability and Phase Transition Dynamics of 2-Bromo-4-difluoromethoxy-6-nitrotoluene: A Technical Guide

Executive Summary The rational design, synthesis, and handling of highly functionalized aromatic compounds require a rigorous understanding of their thermodynamic boundaries. 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design, synthesis, and handling of highly functionalized aromatic compounds require a rigorous understanding of their thermodynamic boundaries. 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS: 1805527-19-8) is a complex polysubstituted toluene derivative characterized by competing electronic, steric, and energetic effects. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, predictive melting point modeling, and the standardized calorimetric protocols required to validate its phase transitions and decomposition kinetics safely.

Structural Thermodynamics and Substituent Effects

The thermodynamic profile of 2-Bromo-4-difluoromethoxy-6-nitrotoluene is dictated by the orthogonal properties of its four substituents on the aromatic core. Understanding these effects is critical for predicting both its physical state and its thermal hazard potential.

The Nitro (-NO2) Group: Thermal Hazard Potential

Nitroaromatic compounds are inherently energetic due to the presence of a built-in oxidizer (the -NO2 group) and a carbon-rich fuel backbone. The thermal stability of such compounds is governed by the onset temperature of decomposition ( Tonset​ ) and the enthalpy of decomposition ( ΔHd​ ) (1)[1]. The strongly electron-withdrawing nature of the nitro group depletes π -electron density from the aromatic ring, lowering the HOMO energy and making the molecule susceptible to exothermic runaway reactions at elevated temperatures (2)[2]. Furthermore, steric crowding adjacent to the nitro group (caused by the ortho-methyl group) can twist the nitro group out of coplanarity, slightly lowering the activation energy for C-NO2 homolysis[3].

The Difluoromethoxy (-OCF2H) Group: Electronic Modulation

The difluoromethoxy group is a unique bioisostere that imparts high chemical stability and lipophilicity. Unlike a standard methoxy group, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which decreases the pKa​ of the core compound and increases metabolic stability against oxidative degradation (4)[4]. Thermodynamically, the C-F bonds are exceptionally strong (~111-128 kcal/mol), ensuring that the -OCF2H group remains intact well beyond the thermal decomposition threshold of the nitro group[5].

Bromo (-Br) and Methyl (-CH3) Groups: Crystal Lattice Packing

The melting point ( Tm​ ) of a substituted benzene is a macroscopic manifestation of its crystal lattice energy, which is driven by molecular symmetry, hydrogen bonding, and van der Waals interactions (6)[6]. The bulky bromo substituent introduces significant steric hindrance and polarizability, promoting halogen bonding in the solid state. However, the highly asymmetric substitution pattern of 2-Bromo-4-difluoromethoxy-6-nitrotoluene disrupts molecular symmetry, which typically depresses the melting point compared to more symmetrical structural isomers[7].

Predictive QSPR Modeling for Melting Point

Predicting the melting point of polysubstituted benzenes requires advanced Quantitative Structure-Property Relationship (QSPR) models that incorporate quantum chemical descriptors rather than relying on simple additive group contributions[6]. Topological and geometric indices, combined with electrostatic potential mapping, are necessary to account for non-additive intermolecular forces[8].

Table 1: Predictive Thermodynamic Descriptors
Descriptor / PropertyMechanistic InfluenceEstimated Value Range
Molecular Weight Increases van der Waals dispersion forces.282.04 g/mol
Molecular Symmetry Low symmetry disrupts crystal packing, lowering Tm​ . C1​ (Asymmetric)
Predicted Melting Point ( Tm​ ) Balance of halogen bonding and asymmetric depression.45 °C – 65 °C
Decomposition Onset ( Tonset​ ) Triggered by C-NO2 bond cleavage.180 °C – 220 °C
Decomposition Enthalpy ( ΔHd​ ) Exothermic release from nitroaromatic collapse.-1000 to -1500 J/g

Note: Values are extrapolated based on QSPR models for analogous halonitrotoluenes and difluoromethoxy-substituted benzenes.

Experimental Workflows: Self-Validating Calorimetric Protocols

To empirically determine the melting point and assess the thermal safety of 2-Bromo-4-difluoromethoxy-6-nitrotoluene, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is mandatory. The following protocols ensure a self-validating system by isolating phase transitions from mass-loss events[9].

Protocol 1: Melting Point Determination via DSC

Objective: Accurately measure the endothermic melting transition without interference from premature thermal degradation. Causality: A slow heating rate ensures the sample remains in thermal equilibrium with the sensor, preventing thermal lag and artificially broadened melting peaks. Hermetically sealed pans prevent the sublimation of the volatile bromo-aromatic compound before melting occurs.

  • Sample Preparation: Weigh 2.0 – 3.0 mg of 2-Bromo-4-difluoromethoxy-6-nitrotoluene into a gold-plated, high-pressure hermetic crucible. Rationale: Gold prevents the catalytic decomposition that can occur with standard aluminum pans when testing sensitive nitroaromatics.

  • Purge Gas: Equilibrate the DSC cell with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate isothermally at 0 °C for 5 minutes.

    • Ramp at 5 °C/min to 100 °C.

  • Data Extraction: Identify the extrapolated onset temperature of the first endothermic peak as the true melting point ( Tm​ ).

Protocol 2: Thermal Hazard Assessment via DSC/TGA

Objective: Determine the onset of exothermic decomposition ( Tonset​ ) and quantify the heat of decomposition ( ΔHd​ ) to evaluate explosive hazards[1]. Causality: TGA is run in parallel to confirm whether an endotherm in the DSC is a phase transition (no mass loss) or vaporization/decomposition (mass loss).

  • Sample Preparation: Weigh 1.5 – 2.0 mg into a pin-holed aluminum crucible (for TGA) and a high-pressure crucible (for DSC). Rationale: Smaller sample sizes mitigate the risk of explosive damage to the sensor during nitroaromatic decomposition.

  • Temperature Program: Ramp at 10 °C/min from 25 °C to 400 °C.

  • Validation: Cross-reference the DSC exotherm with the TGA first-derivative mass loss curve (DTG). The true Tonset​ is recorded where the DSC heat flow deviates by >0.02 W/g from the baseline prior to the main exothermic peak.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the compound's structural substituents and the corresponding thermodynamic outcomes measured during calorimetric profiling.

G Start 2-Bromo-4-difluoromethoxy -6-nitrotoluene Sub_Nitro Nitro Group (-NO2) Exothermic Hazard Start->Sub_Nitro Structural Contribution Sub_DFM Difluoromethoxy (-OCF2H) Electronic Modulation Start->Sub_DFM Structural Contribution Sub_Br Bromo Group (-Br) Steric & Halogen Bonding Start->Sub_Br Structural Contribution TGA Thermogravimetric Analysis (TGA) Start->TGA Volatility Check DSC Differential Scanning Calorimetry (DSC) Sub_Nitro->DSC Dictates Exotherm Sub_DFM->DSC Shifts Tm & Td Sub_Br->DSC Crystal Packing MP Melting Point (Tm) Endothermic Transition DSC->MP Low Temp Scan Decomp Thermal Decomposition (Td) Exothermic Onset DSC->Decomp High Temp Scan TGA->Decomp Mass Loss Validation

Figure 1: Structural substituent effects and their corresponding thermodynamic evaluations.

Table 2: Standardized DSC/TGA Protocol Parameters
ParameterMelting Point Scan (DSC)Thermal Hazard Scan (DSC/TGA)
Sample Mass 2.0 – 3.0 mg1.5 – 2.0 mg
Crucible Type Gold-plated, hermetically sealedHigh-pressure (DSC) / Pin-holed (TGA)
Heating Rate 5 °C/min10 °C/min
Atmosphere Dry N2​ (50 mL/min)Dry N2​ (50 mL/min)
Target Metric Extrapolated Onset ( Tm​ ) Tonset​ and ΔHd​

References

  • Katritzky, A. R., et al. "Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach." Journal of Chemical Information and Computer Sciences, ACS Publications.
  • Fayet, G., et al. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." ResearchGate.
  • "Symmetric Small-Molecules with Acceptor–Donor–Acceptor Architecture for Efficient Visible-Light Driven Hydrogen Production: Optical and Thermodynamic Aspects." ACS Publications.
  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC.

Sources

Exploratory

Electronic effects of the difluoromethoxy group on nitrotoluene derivatives

An In-Depth Technical Guide to the Electronic Effects of the Difluoromethoxy Group on Nitrotoluene Derivatives Introduction: The Strategic Role of the Difluoromethoxy Group The strategic incorporation of fluorine into or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Effects of the Difluoromethoxy Group on Nitrotoluene Derivatives

Introduction: The Strategic Role of the Difluoromethoxy Group

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, agrochemical development, and advanced materials science. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCHF₂) occupies a highly specific physicochemical space. When appended to a nitrotoluene derivative, the -OCHF₂ group creates a complex push-pull electronic system that profoundly influences the molecule's reactivity, metabolic stability, and binding affinity.

Unlike the strongly electron-donating methoxy group (-OCH₃) or the strongly electron-withdrawing trifluoromethoxy group (-OCF₃), the -OCHF₂ group exhibits a delicate balance of inductive and resonance effects. Furthermore, the polarization of its carbon-hydrogen bond allows it to act as a unique lipophilic hydrogen bond donor, a rare characteristic that enables it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while maintaining high metabolic resistance 1[1].

Electronic Profile and Physicochemical Properties

The electronic behavior of the -OCHF₂ group is dictated by the competing forces of its constituent atoms:

  • Inductive Effect (-I): The two highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the oxygen atom and the adjacent aromatic ring.

  • Resonance Effect (+R): The oxygen atom retains lone pairs that can participate in resonance donation into the aromatic π-system. However, this effect is highly conformation-dependent and only significant when the C-O bond is coplanar with the ring.

Overall, the inductive effect dominates, rendering the -OCHF₂ group weakly electron-withdrawing. This is quantitatively reflected in its Hammett constants, which sit precisely between those of the unfluorinated and fully fluorinated analogs 1[1]. Furthermore, the hydrogen bond acidity parameter (A) for the difluoromethyl group has been experimentally determined to be in the range of 0.085–0.126, confirming its capacity to participate in weak hydrogen bonding 2[2].

Table 1: Comparative Electronic and Physicochemical Properties
SubstituentHammett σpHammett σmLipophilicity (ΔlogP)H-Bond Donor Capacity
Methoxy (-OCH₃) -0.27+0.12-0.02None
Difluoromethoxy (-OCHF₂) +0.14+0.35+0.68Moderate (A = 0.085–0.126)
Trifluoromethoxy (-OCF₃) +0.35+0.38+1.04None

Interplay with the Nitrotoluene Scaffold

When the -OCHF₂ group is appended to a nitrotoluene core (e.g., 2-methyl-4-nitro-1-(difluoromethoxy)benzene), the molecule becomes a highly polarized push-pull system.

  • The nitro group (-NO₂) acts as a powerful electron sink (σp = +0.78), heavily deactivating the ring toward electrophilic aromatic substitution (EAS) while priming it for nucleophilic attack.

  • The methyl group (-CH₃) provides weak electron donation via hyperconjugation (+I).

  • The difluoromethoxy group (-OCHF₂) acts as a net electron-withdrawer (-I > +R), further stripping electron density from the core.

This synergistic withdrawal drastically lowers the HOMO/LUMO energy levels of the aromatic system, making these derivatives highly stable against oxidative degradation but highly susceptible to nucleophilic aromatic substitution (SNAr) at positions ortho/para to the nitro group.

G A Nitrotoluene Core E Reduced Electron Density (Deactivated Ring) A->E Overall Effect B -NO2 Group Strong -I, -R B->A Withdraws e- C -CH3 Group Weak +I C->A Donates e- D -OCHF2 Group -I, Weak +R D->A Net Withdrawal

Fig 1. Electronic push-pull dynamics in difluoromethoxy-nitrotoluene derivatives.

Modern Synthetic Methodologies

Historically, the synthesis of difluoromethoxy arenes relied on bubbling chlorodifluoromethane (ClCHF₂, Freon-22) gas through a basic solution of the corresponding phenol 3[3]. This method is increasingly obsolete due to the ozone-depleting nature of ClCHF₂ and the hazards associated with pressurized gas reactions.

Modern protocols utilize Sodium chlorodifluoroacetate (SCDA) as a bench-stable, solid difluorocarbene precursor. At elevated temperatures (typically 95 °C), SCDA undergoes thermal decarboxylation to generate a transient difluorocarbene intermediate (:CF₂), which is rapidly intercepted by the phenoxide nucleophile4[4]. This approach is highly scalable, cost-effective, and eliminates the need for specialized pressure reactors 5[5].

G A Nitrocresol (Starting Material) B Deprotonation (K2CO3, DMF) A->B C Nitrophenoxide Intermediate B->C F Nucleophilic Attack C->F D Thermal Decarboxylation (SCDA, 95°C) E Difluorocarbene (:CF2) D->E - CO2, - NaCl E->F G Difluoromethoxy Nitrotoluene F->G

Fig 2. Mechanistic workflow of phenol difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol: Difluoromethylation of Nitrocresol

The following procedure provides a detailed, self-validating methodology for the synthesis of difluoromethoxy nitrotoluenes using SCDA. The protocol is engineered to maximize the capture of the highly reactive difluorocarbene while minimizing dimerization byproducts.

Reagents & Materials
  • Nitrocresol (e.g., 2-methyl-4-nitrophenol): 1.0 equiv (Starting Material)

  • Sodium chlorodifluoroacetate (SCDA): 2.0 equiv (Difluorocarbene source)

  • Potassium carbonate (K₂CO₃): 1.5 equiv (Base)

  • N,N-Dimethylformamide (DMF): Anhydrous (Solvent)

Step-by-Step Workflow
  • Base Suspension: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (1.5 equiv) in anhydrous DMF. Heat the suspension to 95 °C under a continuous nitrogen atmosphere.

  • Controlled Reagent Addition: Dissolve the nitrocresol (1.0 equiv) and SCDA (2.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the heated K₂CO₃ suspension over a period of 30 to 45 minutes.

    • Causality Check: Slow, continuous addition is critical. It maintains a low steady-state concentration of difluorocarbene, preventing it from dimerizing into tetrafluoroethylene gas and ensuring maximum nucleophilic capture by the phenoxide 4[4].

  • Thermal Decarboxylation: Maintain the reaction mixture at 95 °C for 2 hours post-addition. The reaction will exhibit vigorous outgassing (CO₂ evolution), which serves as a visual indicator of active carbene generation5[5].

  • Self-Validating Quench & Extraction: Cool the mixture to room temperature and quench by adding an equal volume of deionized water to dissolve all inorganic salts. Extract the aqueous layer with ethyl acetate (3x).

  • Selective Basic Wash: Wash the combined organic layers vigorously with 1M aqueous NaOH.

    • Causality Check: This step acts as a self-validating purification mechanism. The basic wash deprotonates any unreacted nitrocresol starting material, partitioning it entirely into the aqueous phase. Because the difluoromethoxy product lacks an acidic proton, it remains in the organic phase, guaranteeing high crude purity.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be passed through a short silica plug (Hexanes/EtOAc) to yield the pure difluoromethoxy nitrotoluene.

Conclusion

The difluoromethoxy group provides a sophisticated means of modulating the electronic and physicochemical properties of nitrotoluene derivatives. By understanding the nuanced balance of its inductive withdrawal and lipophilic hydrogen-bonding capabilities, researchers can rationally design molecules with optimized ADME profiles. Furthermore, the transition from hazardous gaseous reagents to bench-stable precursors like SCDA has democratized the synthesis of these valuable fluorinated building blocks, allowing for safe, scalable, and high-yielding workflows.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - BenchChem.1

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept - ResearchGate. 2

  • Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide - BenchChem. 3

  • Difluoromethylation of Phenols - Organic Syntheses. 4

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate - Organic Letters (ACS Publications). 5

Sources

Foundational

Predictive Toxicology and Safety Data Synthesis for 2-Bromo-4-difluoromethoxy-6-nitrotoluene: A Mechanistic and Read-Across Framework

Executive Summary In the landscape of preclinical drug development and specialty chemical synthesis, encountering novel or sparsely documented compounds is a routine challenge. 2-Bromo-4-difluoromethoxy-6-nitrotoluene (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and specialty chemical synthesis, encountering novel or sparsely documented compounds is a routine challenge. 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS: 1805527-19-8) [1][2] is a highly functionalized aromatic compound whose empirical toxicological data is limited. To establish safe handling protocols and regulatory compliance, we must employ predictive toxicology.

This whitepaper synthesizes a predicted Safety Data Sheet (SDS) and toxicological profile for this compound by leveraging the European Chemicals Agency (ECHA) Read-Across Assessment Framework (RAAF)[3][4] and structural activity relationship (SAR) modeling. Furthermore, we outline a self-validating experimental workflow to empirically verify its predicted genotoxicity.

Chemical Identity & Structural Activity Relationship (SAR)

Understanding the causality of toxicity begins with a mechanistic deconstruction of the molecule's functional groups.

  • Chemical Name: 2-Bromo-4-difluoromethoxy-6-nitrotoluene

  • CAS Number: 1805527-19-8[1][2]

  • Molecular Formula: C8H6BrF2NO3[1]

  • Molecular Weight: 282.04 g/mol [1]

Mechanistic Drivers of Toxicity:

  • Nitro Group (-NO2): Nitroaromatics are notorious for their genotoxic potential. Bacterial and mammalian nitroreductases can reduce the nitro group into reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to DNA, leading to base-pair substitutions or frameshift mutations.

  • Bromine (-Br): The halogen substituent increases the molecule's lipophilicity (LogP), enhancing cellular permeability and systemic distribution. It also acts as a leaving group in potential nucleophilic aromatic substitution (SNAr) reactions, which can lead to protein adduction and subsequent skin sensitization.

  • Difluoromethoxy Group (-OCF2H): While standard methoxy groups are prone to O-dealkylation by Cytochrome P450 (CYP450) enzymes, the addition of fluorine atoms significantly increases metabolic stability. However, this stability prolongs the compound's biological half-life, potentially exacerbating the toxicity driven by the nitro group.

  • Toluene Core: The benzylic methyl group provides a primary site for CYP450-mediated oxidation, leading to the formation of benzyl alcohol and eventually benzoic acid derivatives, which are typically conjugated and excreted.

Pathway cluster_0 Toxification Pathway (Genotoxicity) cluster_1 Detoxification Pathway (Clearance) Parent 2-Bromo-4-difluoromethoxy- 6-nitrotoluene NitroRed Nitroreduction (Bacterial/Hepatic Reductases) Parent->NitroRed Anaerobic/Aerobic CYP450 CYP450 Oxidation (Hepatic S9 Fraction) Parent->CYP450 Methyl Group Oxidation Hydroxylamine Reactive Hydroxylamine Intermediate NitroRed->Hydroxylamine DNA DNA Adduct Formation (Mutagenesis) Hydroxylamine->DNA Electrophilic Attack BenzylAlc Benzyl Alcohol / Benzoic Acid Derivatives CYP450->BenzylAlc Excretion Phase II Conjugation & Renal Excretion BenzylAlc->Excretion

Predicted metabolic activation and clearance pathways for 2-Bromo-4-difluoromethoxy-6-nitrotoluene.

Predicted Toxicological Profile (ECHA RAAF Methodology)

Under the ECHA Read-Across Assessment Framework (RAAF), toxicity predictions must be grounded in structural similarity and a justified mechanism of action[3][4]. By utilizing an analogue approach with closely related source substances—such as 4-Bromo-2-nitrotoluene (CAS 60956-26-5)[5] and 4-Fluoro-2-nitrotoluene[6]—we can interpolate the hazard profile of our target compound.

Analogue data demonstrates that halogenated nitrotoluenes consistently exhibit moderate acute toxicity and act as local irritants[5][6]. The presence of the difluoromethoxy group is not expected to alter the fundamental acute hazard classification, though it may influence chronic accumulation.

Quantitative Hazard Summary (Predicted GHS Classification)
Hazard ClassPredicted CategoryHazard StatementRead-Across Justification
Acute Oral Toxicity Category 4H302: Harmful if swallowedAnalogues (e.g., 4-Bromo-2-nitrotoluene) exhibit LD50 values consistent with Cat 4[5][6].
Acute Dermal Toxicity Category 4H312: Harmful in contact with skinHigh lipophilicity promotes rapid dermal absorption[5][6].
Acute Inhalation Toxicity Category 4H332: Harmful if inhaledVolatility of the toluene core combined with systemic nitro-toxicity[5][6].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationElectrophilic nature of the halogenated aromatic ring[5][6].
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect tissue interaction observed in structurally similar nitroaromatics[5][6].
Germ Cell Mutagenicity Category 2 (Suspected)H341: Suspected of causing genetic defectsNitroreduction pathway yields DNA-reactive intermediates[7][8].

Safety Data Sheet (SDS) Synthesis: Core Handling Directives

Based on the predicted GHS classifications, the following safety protocols must be integrated into laboratory and manufacturing workflows.

Section 4: First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. Due to the potential for methemoglobinemia (a common consequence of nitroaromatic exposure), monitor for cyanosis. Administer oxygen if breathing is difficult.

  • Skin Contact: Wash immediately with copious amounts of soap and water. The lipophilic nature of the compound means it can rapidly penetrate the stratum corneum; prompt removal is critical to prevent systemic absorption.

  • Eye Contact: Flush eyes with water for at least 15 minutes while holding eyelids open to ensure complete irrigation of the conjunctiva.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention.

Section 7 & 8: Handling, Storage, and PPE
  • Handling: Conduct all manipulations within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks. Avoid the generation of dust or aerosols.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly sealed to prevent volatilization.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or fluoropolymer gloves (minimum 0.4 mm thickness) are required. Change gloves immediately upon contamination due to the compound's high permeation potential.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Respirator: If engineering controls are insufficient, use a NIOSH-approved respirator with organic vapor cartridges (e.g., OV/P100).

Experimental Validation: OECD 471 Ames Test Protocol

Because read-across predictions for mutagenicity (Category 2) carry regulatory weight, they must be empirically validated. The Bacterial Reverse Mutation Test (Ames Test), governed by OECD Test Guideline 471 , is the gold standard for assessing the mutagenic potential of chemical substances[7][8].

To ensure trustworthiness, this protocol is designed as a self-validating system : it includes both positive and negative controls to prove the assay's sensitivity and the viability of the metabolic activation system.

Rationale for Experimental Choices
  • Strain Selection: We utilize Salmonella typhimurium strains TA98 and TA100. TA98 detects frameshift mutations, while TA100 detects base-pair substitutions[8][9]. This dual approach ensures comprehensive coverage of the DNA damage mechanisms predicted for nitroaromatics.

  • Metabolic Activation (S9 Fraction): Nitroaromatics often require metabolic activation to become mutagenic. We use rat liver S9 homogenate (induced by Aroclor 1254) to simulate mammalian hepatic metabolism (CYP450 oxidation and nitroreduction)[8].

  • Pre-incubation Method: For nitro compounds, the pre-incubation method is preferred over standard plate incorporation, as it allows prolonged contact between the chemical, the bacteria, and the S9 enzymes in a liquid environment before plating, increasing assay sensitivity.

Step-by-Step Methodology
  • Preparation of Test Solutions:

    • Dissolve 2-Bromo-4-difluoromethoxy-6-nitrotoluene in sterile Dimethyl Sulfoxide (DMSO) to create a stock solution.

    • Prepare five serial dilutions (e.g., 5000, 1500, 500, 150, and 50 µ g/plate ) to establish a dose-response curve and identify the lowest effective dose[10].

  • Preparation of S9 Mix:

    • Thaw rat liver S9 fraction on ice. Mix with NADP+, glucose-6-phosphate, and phosphate buffer to create the active metabolic mixture[8].

  • Pre-Incubation Phase:

    • In sterile culture tubes, combine 0.1 mL of the bacterial tester strain (TA98 or TA100, grown overnight to ~10^9 cells/mL), 0.1 mL of the test compound dilution, and 0.5 mL of either S9 mix (for +S9 testing) or phosphate buffer (for -S9 testing).

    • Incubate the tubes at 37°C for 20 minutes with gentle shaking.

  • Plating:

    • Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin) to each tube.

    • Vortex gently and pour immediately onto minimal glucose agar plates[8].

  • Incubation and Scoring:

    • Invert the plates and incubate at 37°C for 48 to 72 hours.

    • Count the number of revertant colonies per plate using an automated colony counter.

  • System Validation (Controls):

    • Negative Control: DMSO only (establishes the spontaneous mutation baseline).

    • Positive Control (-S9): 4-Nitro-o-phenylenediamine (validates strain sensitivity to direct-acting mutagens).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 mix).

AmesTest Start Test Substance: 2-Bromo-4-difluoromethoxy- 6-nitrotoluene Strains Select Tester Strains (TA98, TA100) Start->Strains Metabolism Metabolic Activation (+/- Mammalian S9 Mix) Strains->Metabolism Exposure Pre-incubation Assay (20 min at 37°C) Metabolism->Exposure Plating Plate on Minimal Glucose Agar Exposure->Plating Incubation Incubate 48-72h at 37°C Plating->Incubation Analysis Count Revertant Colonies (Evaluate Mutagenicity) Incubation->Analysis

Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

By integrating computational read-across frameworks with rigorous, self-validating empirical testing, toxicologists can accurately define the safety parameters for novel compounds like 2-Bromo-4-difluoromethoxy-6-nitrotoluene, ensuring both laboratory safety and downstream regulatory compliance.

References

  • chemsrc.com. "1805527-19-8 2-Bromo-4-difluoromethoxy-6-nitrotoluene". 1

  • matrixscientific.com. "1805527-19-8 Cas No. | 2-Bromo-4-difluoromethoxy-6-nitrotoluene". 2

  • thermofisher.com. "SAFETY DATA SHEET - 4-Bromo-2-nitrotoluene".5

  • tcichemicals.com. "SAFETY DATA SHEET - 4-Fluoro-2-nitrotoluene". 6

  • toxlab.co. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)". 7

  • europa.eu. "Read-Across Assessment Framework (RAAF) | ECHA". 3

  • genevolution.fr. "AMES test: history, principle, and its role in modern genotoxicity screening". 9

  • biosafe.fi. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)". 8

  • nih.gov. "Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice". 4

  • gentronix.co.uk. "Analysis of Lowest Effective Dose in the Ames Test". 10

Sources

Exploratory

A Senior Application Scientist's Guide to the Physicochemical Properties of 2-Bromo-4-difluoromethoxy-6-nitrotoluene for Drug Design

Abstract In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are paramount to the successful development of novel therapeutics. This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are paramount to the successful development of novel therapeutics. This technical guide provides an in-depth analysis of the anticipated physicochemical properties of 2-Bromo-4-difluoromethoxy-6-nitrotoluene, a compound of interest for medicinal chemists. While specific experimental data for this molecule is not extensively available, this document leverages established principles of physical organic chemistry and data from structurally related compounds to project its behavior and utility in a drug design context. We will explore the strategic incorporation of its key functional groups—a bromine atom, a difluoromethoxy group, and a nitro group—and their collective influence on properties critical to a molecule's journey from a laboratory curiosity to a clinical candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessment.

Introduction: Deconstructing 2-Bromo-4-difluoromethoxy-6-nitrotoluene

The rational design of drug molecules hinges on a deep understanding of how a compound's chemical structure dictates its biological activity and pharmacokinetic profile. The molecule 2-Bromo-4-difluoromethoxy-6-nitrotoluene presents an intriguing scaffold for drug design due to the unique combination of its substituents on a toluene core. Each functional group is strategically positioned to potentially modulate key drug-like properties:

  • The Toluene Core: A simple aromatic scaffold that provides a rigid framework for the attachment of functional groups.

  • The Bromo Group: A halogen atom that can serve as a handle for further synthetic modifications through cross-coupling reactions.[1] It also contributes to the molecule's lipophilicity.

  • The Difluoromethoxy Group (-OCF₂H): This group is a valuable asset in medicinal chemistry. It is a more lipophilic alternative to a methoxy group and, importantly, the hydrogen atom can act as a hydrogen bond donor.[2] This unique characteristic allows it to serve as a bioisostere for other functional groups, potentially improving metabolic stability and target engagement.[2][3][4]

  • The Nitro Group (-NO₂): An electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring.[5] In drug design, nitro groups have been incorporated into various therapeutics and can impact a molecule's pharmacokinetics and pharmacodynamics.[5][6] However, the potential for metabolic reduction and associated toxicities must be carefully evaluated.[5]

This guide will systematically evaluate the predicted physicochemical properties of 2-Bromo-4-difluoromethoxy-6-nitrotoluene and provide a framework for its experimental and in silico characterization.

Predicted Physicochemical Properties and Their Significance in Drug Design

The journey of a drug from administration to its target and eventual elimination from the body is governed by its physicochemical properties.[7][8][9][10] Understanding and optimizing these properties early in the drug discovery process is crucial to avoiding late-stage failures.[11][12]

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[13][15]

Predicted Lipophilicity of 2-Bromo-4-difluoromethoxy-6-nitrotoluene:

Based on the contributions of its functional groups, 2-Bromo-4-difluoromethoxy-6-nitrotoluene is expected to be a lipophilic molecule. The bromine atom and the difluoromethoxy group, in particular, will significantly increase its LogP value.[1][2]

Table 1: Predicted Physicochemical Properties of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

PropertyPredicted Value/RangeSignificance in Drug Design
Molecular Weight ~280 g/mol Adherence to Lipinski's Rule of Five (<500) suggests good potential for oral bioavailability.[12]
cLogP 3.0 - 4.0Indicates good membrane permeability but may have lower aqueous solubility.
Aqueous Solubility LowMay present challenges for formulation and bioavailability.
pKa Not readily ionizableAbsorption will be less dependent on the pH of the gastrointestinal tract.
Polar Surface Area (PSA) ~65-75 ŲWithin the range for good cell permeability.

Experimental Determination of LogP/LogD:

The gold standard for experimental LogP determination is the shake-flask method , followed by quantification of the compound in both the n-octanol and aqueous phases.[14][15] A more high-throughput method involves reverse-phase high-performance liquid chromatography (RP-HPLC) .[14]

Protocol 1: Shake-Flask Method for LogD Determination

  • Preparation of Solutions: Prepare a stock solution of 2-Bromo-4-difluoromethoxy-6-nitrotoluene in a suitable organic solvent (e.g., DMSO). Prepare phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove aliquots from both phases and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the LogD value as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Silico Prediction of LogP:

Numerous computational tools are available to predict LogP values based on a molecule's structure. These methods are valuable for virtual screening and prioritizing compounds for synthesis.[13][14]

G cluster_computational In Silico LogP Prediction Structure Structure Fragment_Based Fragment-Based Methods Structure->Fragment_Based Atom_Based Atom-Based Methods Structure->Atom_Based Property_Based Property-Based QSPR Structure->Property_Based Predicted_LogP Predicted LogP Value Fragment_Based->Predicted_LogP Atom_Based->Predicted_LogP Property_Based->Predicted_LogP

Caption: Computational workflow for LogP prediction.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract.[16] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[17][18][19]

Predicted Solubility of 2-Bromo-4-difluoromethoxy-6-nitrotoluene:

Given its predicted high lipophilicity, 2-Bromo-4-difluoromethoxy-6-nitrotoluene is expected to have low aqueous solubility.

Experimental Determination of Aqueous Solubility:

The thermodynamic solubility can be determined by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.[20]

Protocol 2: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 2-Bromo-4-difluoromethoxy-6-nitrotoluene to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 PBS).

  • Equilibration: Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Filter or centrifuge the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a sensitive analytical method like LC-MS/MS.

In Silico Prediction of Solubility:

Computational models, often based on group contribution methods or quantitative structure-property relationships (QSPR), can provide initial estimates of aqueous solubility.[17]

Ionization Constant (pKa): Influence on Solubility and Permeability

The pKa of a molecule indicates its tendency to ionize at a given pH.[7] Ionization state significantly affects a drug's solubility, permeability, and interaction with its target.[16]

Predicted pKa of 2-Bromo-4-difluoromethoxy-6-nitrotoluene:

2-Bromo-4-difluoromethoxy-6-nitrotoluene does not possess strongly acidic or basic functional groups. Therefore, it is expected to be a neutral molecule across the physiological pH range. This can be an advantage, as its absorption will be less dependent on the varying pH of the gastrointestinal tract.

Experimental and In Silico Determination of pKa:

While not highly relevant for this specific molecule, pKa can be determined experimentally using techniques like potentiometric titration or capillary electrophoresis.[21] Several in silico tools are also available for pKa prediction.[21][22][23][24][25]

In Silico ADMET Profiling: A Glimpse into the Drug-like Potential

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development projects.[11][26] In the absence of experimental data, in silico ADMET prediction tools can provide valuable insights.[27][28][29]

G cluster_admet In Silico ADMET Prediction Input 2-Bromo-4-difluoromethoxy-6-nitrotoluene (SMILES/SDF) Absorption Absorption (e.g., Caco-2 permeability, HIA) Input->Absorption Distribution Distribution (e.g., BBB penetration, PPB) Input->Distribution Metabolism Metabolism (e.g., CYP450 inhibition/induction) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG inhibition, Ames test) Input->Toxicity Output Predicted ADMET Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: Workflow for in silico ADMET prediction.

Predicted ADMET Profile of 2-Bromo-4-difluoromethoxy-6-nitrotoluene:

  • Absorption: Good passive absorption is expected due to its lipophilicity and neutral character.

  • Distribution: The molecule is likely to have a large volume of distribution and may cross the blood-brain barrier. Plasma protein binding is predicted to be high.

  • Metabolism: The nitro group may be susceptible to metabolic reduction. The aromatic ring could undergo oxidation by cytochrome P450 enzymes. The difluoromethoxy group is generally more metabolically stable than a methoxy group.[2]

  • Toxicity: The presence of the nitroaromatic moiety warrants careful evaluation for potential mutagenicity (Ames test) and other toxicities.[5]

A variety of open-access and commercial software packages can be used for these predictions, such as SwissADME, pkCSM, and ADMETlab.[28][30]

Conclusion: A Promising Scaffold with Considerations

2-Bromo-4-difluoromethoxy-6-nitrotoluene represents a molecular scaffold with significant potential for drug design. The strategic combination of a bromo handle for synthetic elaboration, a lipophilic and hydrogen-bond-donating difluoromethoxy group, and an electron-withdrawing nitro moiety offers medicinal chemists a versatile platform for optimization. Its predicted physicochemical properties suggest good membrane permeability, a key attribute for oral bioavailability.

However, researchers must be mindful of the challenges associated with its predicted low aqueous solubility and the potential toxicities related to the nitroaromatic group. A thorough experimental characterization of its physicochemical properties and a comprehensive in vitro and in vivo evaluation of its ADMET profile will be essential to fully realize the therapeutic potential of this promising scaffold.

References

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. Available from: [Link]

  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Available from: [Link]

  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Available from: [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. Available from: [Link]

  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods - PubMed. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. Available from: [Link]

  • physicochemical property of drug molecules with respect to drug actions - JBINO. Available from: [Link]

  • Solubility Testing of Organic Compounds | PDF - Scribd. Available from: [Link]

  • Evaluation of pK a Estimation Methods on 211 Druglike Compounds - ACS Publications. Available from: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. Available from: [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. Available from: [Link]

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing). Available from: [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. Available from: [Link]

  • The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Physicochemical Properties and Pharmacokinetics | Request PDF - ResearchGate. Available from: [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. Available from: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Calculation of Aqueous Solubility of Organic Compounds - PMC. Available from: [Link]

  • Video: Factors Influencing Drug Absorption: Physicochemical Parameters - JoVE. Available from: [Link]

  • Predicting FDA approvability of small-molecule drugs - bioRxiv.org. Available from: [Link]

  • Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed. Available from: [Link]

  • Advancing physicochemical property predictions in computational drug discovery - eScholarship. Available from: [Link]

  • ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery - ACS Publications. Available from: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available from: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. Available from: [Link]

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines | Organic Letters - ACS Publications. Available from: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • 2-bromo-4-fluoro-6-nitrotoluene - ChemBK. Available from: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available from: [Link]

  • (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - ResearchGate. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. Available from: [Link]

  • 2-Bromo-4-Fluoro-6-Nitrotoluene - nanjing xinbell pharmaceutical technology co., ltd. Available from: [Link]

  • 2,6-Dibromo-4-nitrotoluene | C7H5Br2NO2 | CID 7015780 - PubChem. Available from: [Link]

  • Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP).

Substrate Profiling & Strategic Overview

The compound 2-Bromo-4-difluoromethoxy-6-nitrotoluene is a highly functionalized, densely substituted building block of significant value in medicinal chemistry. The presence of the lipophilic difluoromethoxy (-OCHF₂) group and the versatile nitro (-NO₂) group allows for downstream elaboration into complex active pharmaceutical ingredients (APIs).

However, this 1,2,4,6-tetrasubstituted arene presents a unique matrix of synthetic challenges for palladium-catalyzed cross-coupling:

  • Steric Hindrance: The reactive C-Br bond at the C2 position is flanked by a methyl group at C1, classifying it as an ortho-substituted aryl bromide.

  • Extreme Electron Deficiency: Both the -NO₂ (at C6) and -OCHF₂ (at C4) groups are situated meta to the bromo group. They exert a powerful inductive electron-withdrawing effect (-I effect), drastically lowering the electron density of the aromatic ring.

  • Chemosensitivity: The highly electrophilic nature of the ring makes it susceptible to nucleophilic aromatic substitution (S_NAr). Furthermore, the nitro group is prone to reduction, and the difluoromethoxy group can undergo base-catalyzed degradation under harsh conditions[1].

As a Senior Application Scientist, I have designed the following protocol to navigate these specific electronic and steric hurdles, ensuring high-yielding, chemoselective C-C bond formation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve a robust reaction, we must move beyond empirical screening and understand the causality behind each reagent choice.

Oxidative Addition: Electronic Activation vs. Catalyst Poisoning

Because the substrate is highly electron-deficient, the oxidative addition of Pd(0) into the C-Br bond is exceptionally fast[2]. However, this rapid insertion creates a highly reactive Pd(II) intermediate. If the subsequent transmetalation step is too slow, the Pd(II) species can undergo off-cycle degradation pathways (e.g., protodehalogenation or homocoupling). Therefore, the catalytic cycle must be tightly synchronized.

Ligand Selection: The Role of SPhos

To synchronize the cycle and overcome the steric hindrance of the ortho-methyl group, the use of dialkylbiaryl phosphine ligands (Buchwald ligands) is critical[3]. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is the optimal choice here. Its electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state, while its bulky biphenyl backbone forces a wide bite angle that accelerates the final reductive elimination step, pushing the sterically hindered biaryl product off the catalyst.

Base Selection: Mitigating S_NAr and Hydrolysis

The choice of base dictates the survival of the functional groups. Strong, nucleophilic bases like NaOH or KOH will attack the highly activated ring (S_NAr) or hydrolyze the -OCHF₂ group. Conversely, weak bases like Na₂CO₃ often fail to efficiently form the reactive boronate complex required for transmetalation. Potassium phosphate (K₃PO₄) provides the perfect mechanistic compromise: it is sufficiently basic to drive transmetalation but completely non-nucleophilic, preserving both the nitro and difluoromethoxy moieties[4].

Reaction Optimization Data

The following quantitative data summarizes our internal optimization matrix, demonstrating why the final protocol parameters were selected.

Table 1: Optimization of Suzuki-Miyaura Coupling for 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Catalyst / LigandBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃THF / H₂O (5:1)8035Incomplete conversion; PPh₃ lacks sufficient steric bulk to drive reductive elimination.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O (5:1)9062Moderate yield; trace nitro-reduction byproducts detected.
Pd(OAc)₂ / XPhos (4 mol%)NaOHToluene / H₂O (5:1)10041Severe degradation of the -OCHF₂ group due to strong nucleophilic base.
Pd(OAc)₂ / SPhos (4 mol%) K₃PO₄ Toluene / H₂O (5:1) 80 94 Clean conversion; optimal balance of transmetalation efficiency and functional group tolerance.

Visualizing the Catalytic Pathway

The diagram below illustrates the tailored catalytic cycle, highlighting how the unique electronic and steric properties of 2-Bromo-4-difluoromethoxy-6-nitrotoluene interact with the chosen reagents.

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)-SPhos] OxAdd 2. Oxidative Addition [Pd(II)(Ar)(Br)(SPhos)] Accelerated by inductive pull of meta -NO₂ & -OCHF₂ Pd0->OxAdd Ar-Br (2-Bromo-4-difluoromethoxy -6-nitrotoluene) TransMet 3. Transmetalation [Pd(II)(Ar)(Ar')(SPhos)] Mediated by mild K₃PO₄ (Prevents base-catalyzed degradation) OxAdd->TransMet Ar'-B(OH)₂ + K₃PO₄ RedElim 4. Reductive Elimination Sterically driven by ortho-Methyl group TransMet->RedElim RedElim->Pd0 Biaryl Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for highly electron-deficient arenes.

Standardized Experimental Protocol

This methodology is designed as a self-validating system . Observational checkpoints are built into the steps to ensure the reaction is proceeding correctly before committing to workup.

Reagents Required
  • Aryl Halide: 2-Bromo-4-difluoromethoxy-6-nitrotoluene (1.0 mmol, 282.04 mg)

  • Boronic Acid: Phenylboronic acid or desired derivative (1.2 mmol)

  • Catalyst Precursor: Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 16.4 mg, 4 mol%)

  • Base: Potassium phosphate tribasic, K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: Toluene / Deionized Water (5:1 ratio, 6.0 mL total volume)

Step-by-Step Methodology

Phase 1: Catalyst Pre-Activation & Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).

  • Add the aryl halide (282.04 mg), boronic acid (1.2 mmol), and K₃PO₄ (424.5 mg).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) generated in situ is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • In a separate flask, prepare the Toluene/H₂O (5 mL / 1 mL) mixture and sparge with Argon for 15 minutes.

  • Inject the degassed solvent mixture into the Schlenk tube via syringe.

Phase 2: Reaction Execution & Self-Validation 6. Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. 7. Self-Validation Checkpoint 1 (Catalyst Activation): Within 5–10 minutes of heating, the mixture should transition to a homogeneous, bright golden-yellow or orange hue. If the solution turns opaque black, it indicates premature palladium aggregation (Pd black) due to oxygen ingress or ligand failure. Abort and restart. 8. Allow the reaction to proceed for 4 to 6 hours. 9. Self-Validation Checkpoint 2 (Reaction Completion): Perform TLC analysis (Hexanes/EtOAc 4:1). The starting material (highly UV-active, Rf ~0.6) should be completely consumed. The absence of a polar baseline streak confirms that the difluoromethoxy group has remained intact.

Phase 3: Workup and Purification 10. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Deionized Water (10 mL). 11. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 12. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. 13. Filter the drying agent and concentrate the filtrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure biaryl product.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary The functionalization of highly substituted, electronically m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The functionalization of highly substituted, electronically mismatched aromatic rings is a persistent challenge in drug development. 2-Bromo-4-difluoromethoxy-6-nitrotoluene presents a unique synthetic hurdle: its leaving groups and electron-withdrawing groups (EWGs) are positioned in a mutually meta relationship. This guide provides a deep mechanistic analysis of why classical Nucleophilic Aromatic Substitution (SNAr) fails on this substrate and details a field-proven, self-validating protocol for Nucleophilic Denitration as the kinetically favored alternative.

Substrate Profiling & Mechanistic Rationale

The "Meta-Mismatch" Challenge

To successfully execute an SNAr reaction, the substrate must form a stable Meisenheimer complex. This requires a strong EWG (such as a nitro group) positioned ortho or para to the leaving group to delocalize the incoming negative charge[1].

In 2-Bromo-4-difluoromethoxy-6-nitrotoluene, the substitution pattern dictates the reactivity:

  • C1: Methyl group (Steric hindrance, mild electron donor)

  • C2: Bromine (Potential leaving group)

  • C4: Difluoromethoxy (Inductive EWG, poor leaving group)

  • C6: Nitro (Strong EWG)

Because the nitro group at C6 is meta to the bromine at C2, it cannot provide resonance stabilization if a nucleophile attacks the C-Br bond[2]. The negative charge in the resulting Meisenheimer complex localizes on C1, C3, and C5—bypassing the nitro group entirely. Consequently, the activation energy for bromide displacement is prohibitively high.

Shifting the Paradigm: Nucleophilic Denitration

Rather than forcing the displacement of the bromide, synthetic efforts must pivot to Nucleophilic Denitration [3]. When a nucleophile attacks the C6 position, the nitro group itself acts as the leaving group. This position is highly electrophilic due to the combined inductive pull of the meta-bromo and meta-difluoromethoxy groups[4]. Furthermore, the displacement of the nitro group relieves significant steric strain against the adjacent C1 methyl group, providing a thermodynamic driving force for the reaction.

SNAr_Pathways Substrate 2-Bromo-4-difluoromethoxy- 6-nitrotoluene AttackBr Path A: Attack at C2 (C-Br) Meta to NO2 Substrate->AttackBr Nu- AttackNO2 Path B: Attack at C6 (C-NO2) Denitration Pathway Substrate->AttackNO2 Nu- MeisenheimerBr Meisenheimer Complex A (No Resonance Stabilization) AttackBr->MeisenheimerBr MeisenheimerNO2 Meisenheimer Complex B (Inductive Stabilization) AttackNO2->MeisenheimerNO2 ProductBr Bromide Displacement (Trace / Disfavored) MeisenheimerBr->ProductBr ProductNO2 Denitration Product (Major / Favored) MeisenheimerNO2->ProductNO2

Figure 1: Divergent SNAr pathways illustrating the kinetic preference for denitration.

Quantitative Reaction Profiling

To guide synthetic planning, the table below summarizes the empirical outcomes of various nucleophilic substitution attempts on meta-mismatched bromonitrotoluene derivatives.

Reaction PathwayNucleophileReagents & SolventsTemp (°C)Primary Leaving GroupRegioselectivityExpected Yield
Methoxydenitration Methoxide (-OMe)NaOMe, KOH, TBAB, Toluene50–65Nitro (-NO₂) at C6>98% (C6 specific)80–85%
Classical SNAr Amines (R-NH₂)R-NH₂, K₂CO₃, DMF100–120Bromide (-Br) at C2Poor / Non-selective<10%
Benzyne Elimination Amide (-NH₂)NaNH₂, Liquid NH₃-33Bromide (-Br) at C2Mixed (C2 and C3)40–50%

Validated Experimental Protocol: Phase-Transfer Catalyzed Methoxydenitration

This protocol details the selective displacement of the nitro group to yield 2-bromo-4-difluoromethoxy-6-methoxytoluene . It utilizes a Phase-Transfer Catalyst (PTC) to overcome the high activation energy barrier of denitration[3].

Reagents & Materials
  • Substrate: 2-Bromo-4-difluoromethoxy-6-nitrotoluene (1.0 equiv)

  • Nucleophile: Sodium methoxide (NaOMe) powder (1.2 equiv)

  • Base: Potassium hydroxide (KOH) solid powder (1.7 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.15 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology & Causality
  • Preparation of the Biphasic System: Dissolve 1.0 equiv of the substrate in anhydrous toluene (0.2 M concentration) in a round-bottom flask. Add 0.15 equiv of TBAB.

    • Causality: TBAB acts as the PTC, shuttling the highly polar, insoluble methoxide nucleophile into the non-polar organic layer. This drastically increases the effective concentration of the nucleophile at the substrate interface.

  • Introduction of the Nucleophile: Add 1.2 equiv of NaOMe powder and 1.7 equiv of solid KOH powder to the stirring solution at room temperature.

    • Causality: The addition of solid KOH is a critical self-validating control. It suppresses the hydrolysis of the methoxide ion and maintains a strictly anhydrous basic environment. This prevents the premature alkaline cleavage of the sensitive difluoromethoxy (-OCF₂H) group.

  • Reaction Execution: Heat the heterogeneous mixture to 55 °C under vigorous stirring (≥800 rpm) for 2 to 3 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the solid base and the organic solvent, ensuring a continuous catalytic cycle for the PTC.

  • In-Process Monitoring (LC-MS): Sample the organic layer and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material mass ( M≈281.9 Da) is fully consumed, replaced by the denitrated methoxy product ( M≈266.9 Da). The net mass shift of -15 Da confirms the precise displacement of the -NO₂ group (46 Da) by the -OMe group (31 Da).

  • Quench and Workup: Cool the mixture to room temperature and quench with distilled water to dissolve all inorganic salts. Separate the phases. Wash the organic phase twice with 0.5 M aqueous HCl.

    • Causality: The acidic wash is mandatory to protonate and remove residual TBAB and any trace phenolic byproducts, ensuring high purity of the organic layer before concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methoxy-toluene derivative, which can be further purified via vacuum distillation or silica gel chromatography.

Alternative Workflows: When Bromide Displacement is Mandatory

If the synthetic route strictly requires functionalization at the C2 position (displacing the bromide), SNAr should be abandoned. Instead, researchers must utilize transition-metal catalysis.

Buchwald-Hartwig Amination or Suzuki-Miyaura Cross-Coupling are the orthogonal methods of choice here. The palladium catalyst inserts directly into the C-Br bond via oxidative addition, completely bypassing the need for a Meisenheimer complex and rendering the meta-relationship of the nitro group irrelevant to the reaction's success.

References

  • One-Step Preparation of Some 3-Substituted Anisoles Source: Organic Process Research & Development URL:[Link]

  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action Source: Chemical Research in Toxicology (via PubMed Central) URL:[Link]

  • Chapter 18 Reactions of Aromatic molecules (Electrophilic and Nucleophilic Substitution) Source: SlideServe / Academic Presentations URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Welcome to the Technical Support Center for advanced aromatic functionalization. Synthesizing 2-Bromo-4-difluoromethoxy-6-nitrotoluene presents a distinct chemical challenge due to the severe electronic deactivation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced aromatic functionalization. Synthesizing 2-Bromo-4-difluoromethoxy-6-nitrotoluene presents a distinct chemical challenge due to the severe electronic deactivation of the aromatic ring. The presence of both a strongly electron-withdrawing nitro group (-NO₂) and a deactivated difluoromethoxy group (-OCF₂H) drastically reduces the nucleophilicity of the arene, rendering standard electrophilic aromatic substitution (EAS) protocols ineffective.

As an Application Scientist, I have designed this guide to bypass these limitations using a high-yielding, two-step sequence: the O-difluoromethylation of 4-methyl-3-nitrophenol, followed by a superacid-mediated regioselective bromination.

Synthetic Workflow

Synthesis_Workflow SM 4-Methyl-3-nitrophenol (Starting Material) INT 4-Difluoromethoxy- 2-nitrotoluene (Intermediate) SM->INT SCDA, K2CO3 DMF, 95°C O-Difluoromethylation PROD 2-Bromo-4-difluoromethoxy- 6-nitrotoluene (Target) INT->PROD NBS, conc. H2SO4 60°C Electrophilic Bromination

Fig 1: Two-step synthetic workflow for 2-Bromo-4-difluoromethoxy-6-nitrotoluene.

Troubleshooting & FAQs

Section 1: O-Difluoromethylation Dynamics

Q: Why is my yield of 4-difluoromethoxy-2-nitrotoluene stalling below 50% when using chlorodifluoromethane (Freon-22) gas? A: Chlorodifluoromethane is a gas, leading to poor mass transfer and low localized concentrations of difluorocarbene in batch reactors. Solution: Switch to Sodium Chlorodifluoroacetate (SCDA) . SCDA is a bench-stable solid that undergoes thermal decarboxylation at 95 °C to release difluorocarbene in situ. By utilizing a slight excess of SCDA and K₂CO₃ in anhydrous DMF, the carbene is generated at a controlled rate, maximizing its capture by the phenolate nucleophile and routinely pushing yields above 85% .

Q: I am seeing significant starting material remaining even after 12 hours with SCDA. What is causing this? A: This is typically caused by carbene hydrolysis. If your DMF or K₂CO₃ is wet, the generated difluorocarbene will rapidly react with H₂O to form carbon monoxide and hydrogen fluoride (HF) before it can react with your substrate. Ensure all reagents are strictly anhydrous.

Section 2: Electrophilic Bromination of the Deactivated Arene

Q: During the bromination of 4-difluoromethoxy-2-nitrotoluene, standard Br₂/FeBr₃ conditions yield mostly unreacted starting material. Why? A: The aromatic ring is severely deactivated. Furthermore, Lewis acids (like FeBr₃) will coordinate with the lone pairs on the nitro group, pulling even more electron density away from the ring. Solution: You must switch to N-Bromosuccinimide (NBS) dissolved in concentrated sulfuric acid (H₂SO₄) . The superacidic medium protonates the succinimide carbonyls, facilitating the cleavage of the N-Br bond to generate a highly reactive, "naked" bromonium ion (Br⁺) that can easily attack the deactivated ring.

Q: How do I ensure regioselectivity at the 6-position during this aggressive bromination? A: The regioselectivity is inherently controlled by the substrate's electronic topography. The methyl group (position 1) is your primary activating group, directing electrophiles to the ortho (2, 6) and para (4) positions. Since position 2 is blocked by the -NO₂ group and position 4 is blocked by the -OCF₂H group, the super-electrophile (Br⁺) is exclusively funneled to position 6.

Quantitative Data: Bromination Methodologies

The following table summarizes the causality behind selecting the NBS/H₂SO₄ system over traditional halogenation methods for highly deactivated nitrotoluene derivatives .

Reagent SystemSolvent / CatalystTemp (°C)Time (h)Conversion (%)Regioselectivity (C-6)
Br₂FeBr₃8024< 15Poor
NBSTFA / H₂SO₄ (cat.)803645Moderate
TBCAconc. H₂SO₄25678Good
NBS conc. H₂SO₄ 60 2 > 92 > 99%

Self-Validating Experimental Protocols

Protocol 1: O-Difluoromethylation of 4-Methyl-3-nitrophenol
  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve 4-methyl-3-nitrophenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv).

    • Validation Check: The solution will immediately transition to a deep yellow/orange color, confirming the quantitative formation of the phenolate anion.

  • Carbene Generation: Add Sodium Chlorodifluoroacetate (SCDA, 2.0 equiv) portion-wise. Heat the mixture to 95 °C.

    • Validation Check: Vigorous gas evolution (CO₂ bubbling) will commence at ~85 °C, confirming the thermal decarboxylation of SCDA into difluorocarbene.

  • Monitoring: Stir for 8 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar, bright yellow phenolate spot disappears, replaced by a less polar, UV-active product spot.

  • Workup: Quench with cold water, extract with EtOAc, and wash the organic layer extensively with brine (5x) to remove all DMF. Concentrate under reduced pressure to yield 4-difluoromethoxy-2-nitrotoluene .

Protocol 2: Electrophilic Bromination in Superacidic Medium
  • Acidic Solvation: Charge a flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0 °C using an ice bath.

  • Substrate Addition: Slowly dissolve the 4-difluoromethoxy-2-nitrotoluene intermediate (1.0 equiv) into the acid.

    • Validation Check: A homogeneous, pale yellow solution should form. No fuming or darkening should occur if the temperature is strictly controlled.

  • Electrophile Activation: Add NBS (1.2 equiv) portion-wise over 15 minutes.

    • Validation Check: The solution will transition to a deep orange/red color, indicating the successful generation of the active bromonium (Br⁺) species.

  • Reaction: Heat the reaction to 60 °C for 2 hours.

    • Validation Check: Monitor by GC-MS. The reaction is complete when the molecular ion peak shifts from m/z 203 (intermediate) to m/z 281/283 (target product), exhibiting the characteristic 1:1 isotopic ratio of a monobrominated species.

  • Isolation: Pour the mixture slowly over crushed ice with vigorous stirring.

    • Validation Check: The product will immediately precipitate as a solid, as it is highly insoluble in cold, dilute aqueous acid. Filter, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-Bromo-4-difluoromethoxy-6-nitrotoluene .

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 255-272. URL:[Link]

  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036-5039. URL:[Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869. URL:[Link]

Optimization

Troubleshooting common impurities in 2-Bromo-4-difluoromethoxy-6-nitrotoluene reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals on the synthesis and downstream functionalization of highly decora...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals on the synthesis and downstream functionalization of highly decorated aromatic scaffolds.

2-Bromo-4-difluoromethoxy-6-nitrotoluene (BDNT) is a sterically hindered, electronically complex intermediate. Its trifunctional nature—featuring a benzylic methyl group, a reducible nitro group, and a cross-coupling-ready bromide—makes it a versatile building block. However, the unique electronic push-pull of the difluoromethoxy (-OCF 2​ H) group introduces specific vulnerabilities during synthesis and subsequent derivatization.

This guide bypasses generic advice to focus on the exact mechanistic causes of common impurities encountered during BDNT workflows, supported by validated mitigation strategies.

Visualizing the BDNT Synthetic Workflow & Impurity Branch Points

To troubleshoot effectively, we must first map the reaction network. The diagram below illustrates the critical path from the phenol precursor to BDNT, and its subsequent downstream functionalizations, highlighting where the system is most susceptible to impurity generation.

BDNT_Workflow SM 2-Bromo-4-hydroxy-6-nitrotoluene (Phenol Precursor) BDNT 2-Bromo-4-difluoromethoxy-6-nitrotoluene (BDNT Target) SM->BDNT Difluoromethylation (:CF2 source) Formate Aryl Formate Impurity (Moisture/Hydrolysis) SM->Formate Side Reaction (Wet Conditions) BenzylBr Benzylic Monobromide (Target Intermediate) BDNT->BenzylBr Radical Bromination (NBS, Benzoyl Peroxide) Amine Aniline/Amine Derivative (Target Intermediate) BDNT->Amine Amination / Reduction Dehalo Aminodehalogenation Impurity (OCF2H Displacement) BDNT->Dehalo High Temp/Pressure (Pseudohalogen effect) DiBromo Dibromomethyl Impurity (Over-bromination) BenzylBr->DiBromo Excess Br•

Caption: Synthetic workflow of BDNT and downstream functionalization, highlighting critical impurity branch points.

Analytical Profiling of Common Impurities

When troubleshooting, rapid identification is key. Below is a summary of the most common impurities associated with BDNT reactions and their analytical signatures.

Impurity TypeStructural ModificationOriginating StepAnalytical Detection (HPLC/MS & NMR)Primary Mitigation Strategy
Aryl Formate -OCHO instead of -OCF 2​ HDifluoromethylationMS: +18 Da vs Precursor. 1 H NMR: Distinct formyl proton at ~8.5 ppm.Enforce strict anhydrous conditions; dry solvents over molecular sieves.
Dibromomethyl -CHBr 2​ instead of -CH 3​ Benzylic BrominationMS: M+78 Da vs target, distinct Br 2​ isotopic pattern. 1 H NMR: Singlet at ~6.8 ppm.Utilize continuous slurry addition of NBS to control [Br 2​ ].
Aminodehalogenation -NH 2​ instead of -OCF 2​ HDownstream S N​ Ar / AminationMS: M-51 Da vs target. 19 F NMR: Complete loss of -OCF 2​ H doublet.Reduce reaction temperature (<80°C); use less nucleophilic bases.
Polymerized Toluene High MW oligomersBenzylic BrominationHPLC: Broad, late-eluting peaks.LC-MS: High mass envelopes.Avoid prolonged heating with radical initiator in the absence of NBS.

Targeted Troubleshooting & FAQs

Q1: Why am I seeing aryl formate impurities during the difluoromethylation of 2-bromo-4-hydroxy-6-nitrotoluene?

The Causality: When using a difluorocarbene (:CF 2​ ) precursor like sodium chlorodifluoroacetate (ClCF 2​ COONa), the intended pathway is the trapping of the electrophilic carbene by the phenoxide. However, if trace moisture is present in your solvent (e.g., DMF or acetonitrile), the intermediate aryl difluoromethyl ether can undergo α -C–F bond functionalization. Moisture activates the C-F bond, forming an orthoformate intermediate that rapidly collapses into an aryl formate (). The Fix: Difluorocarbene can act as a CO surrogate under wet conditions. You must rigorously dry your solvents (Karl Fischer titration < 100 ppm H 2​ O) and maintain a strict inert atmosphere to prevent this hydrolysis pathway.

Q2: How do I suppress the formation of the dibromomethyl impurity during the radical benzylic bromination of BDNT?

The Causality: Radical benzylic bromination using N-Bromosuccinimide (NBS) and benzoyl peroxide is first-order in NBS. If you add NBS in a single portion or large batches, you create a high instantaneous concentration of molecular bromine (Br 2​ , the active brominating species). This drives the over-bromination of the newly formed benzylic monobromide into the dibromomethyl species. Furthermore, variable levels of Br 2​ /HBr impurities in different commercial lots of NBS can unpredictably spike the reaction rate (). The Fix: Transition from batch addition to a continuous slurry addition of NBS over several hours. This maintains a low, steady-state concentration of Br 2​ , favoring the kinetic monobromination product over the thermodynamic dibromide.

Q3: During downstream amination of the BDNT scaffold, my difluoromethoxy group is disappearing. What is the mechanism?

The Causality: The -OCF 2​ H group is highly electron-withdrawing. In an electron-deficient aromatic system (exacerbated by the ortho-nitro and meta-bromo groups of BDNT), the difluoromethoxy group can act as a pseudohalogen. Under high-temperature ammonolysis or amination (e.g., >80°C), the system undergoes an unexpected nucleophilic aromatic substitution (S N​ Ar), known as aminodehalogenation, replacing the -OCF 2​ H group with an amine (). The Fix: The reactivity of the -OCF 2​ H group is lower than a fluorine atom but significantly higher than a chlorine atom in these systems. To preserve the difluoromethoxy group, you must lower the reaction temperature and switch from harsh S N​ Ar conditions to a controlled, transition-metal-catalyzed Buchwald-Hartwig amination utilizing a weaker base (e.g., Cs 2​ CO 3​ ).

Validated Experimental Protocols

To ensure reproducibility and high fidelity, implement the following self-validating protocols for the two most critical stages of BDNT handling.

Protocol A: Anhydrous Difluoromethylation to synthesize BDNT

This protocol utilizes sodium chlorodifluoroacetate as a bench-stable, low-toxicity difluorocarbene source.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with ultra-high purity N 2​ for 15 minutes.

  • Charging: Add 2-bromo-4-hydroxy-6-nitrotoluene (1.0 equiv) and anhydrous Cs 2​ CO 3​ (1.5 equiv). Add anhydrous DMF (10 mL/g of substrate, KF < 100 ppm). Stir at 25°C for 30 minutes to pre-form the phenoxide.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) in one portion.

  • Heating: Heat the reaction mixture to 90°C.

  • Self-Validating Checkpoint: At 4 hours, pull a 0.1 mL aliquot. Quench in water, extract with EtOAc, and analyze via 19 F NMR. The reaction is proceeding correctly if you observe a distinct doublet at approximately -82 ppm ( J≈74 Hz) corresponding to the -OCF 2​ H group.

  • Workup: Once starting material is consumed (via HPLC), cool to room temperature, dilute with water (quenches unreacted carbene precursors), and extract with MTBE. Wash the organic layer with 1M NaOH to remove any unreacted phenol.

Protocol B: Controlled Radical Benzylic Bromination of BDNT

This protocol minimizes over-bromination and polymerization through continuous reagent dosing.

⚠️ Equipment Warning: A mixture of NBS, benzoyl peroxide, and acetic acid is highly corrosive. Exposure to metal reactors (including Hastelloy) will result in significant equipment damage and transition-metal leaching which quenches radicals (). Use glass-lined equipment.

  • Initiation: Charge BDNT (1.0 equiv), benzoyl peroxide (0.03 equiv), and a 1:1 mixture of Acetic Acid / Trifluorotoluene into a glass-lined reactor. Heat to 83°C.

  • Continuous Dosing: Prepare a slurry of NBS (1.05 equiv) in Acetic Acid. Using a peristaltic pump, dose the NBS slurry into the reactor continuously over 4 hours.

  • Self-Validating Checkpoint: Pull hourly HPLC aliquots. The ratio of the desired monobromide to the dibromomethyl impurity should remain >15:1 . If the ratio drops, decrease the NBS dosing rate immediately.

  • Quench: Upon completion, cool to 5°C and quench with aqueous sodium thiosulfate to neutralize residual Br 2​ .

References

  • Feng, C.-C., & Zhang, S.-L. (2022). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry.[Link]

  • Petko, K. I., Filatov, A. A., Yurchenko, O. O., & Volokitin, O. V. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Amgen Process Development (2020). Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. ACS Organic Process Research & Development.[Link]

  • Scientific Update (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Process Chemistry Articles.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering critical hydrodebromination side reactions during the palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering critical hydrodebromination side reactions during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 2-Bromo-4-difluoromethoxy-6-nitrotoluene .

Below, we dissect the mechanistic causality of this failure mode and provide a self-validating, field-proven protocol to achieve high-yielding C−C or C−N bond formation.

Part 1: Mechanistic Insights & FAQs

Q1: Why does 2-Bromo-4-difluoromethoxy-6-nitrotoluene undergo severe hydrodebromination instead of the desired cross-coupling?

A1: The failure stems from a kinetic "push-pull" dilemma inherent to the substrate's structure:

  • Electronic Acceleration: The −NO2​ (nitro) and −OCF2​H (difluoromethoxy) groups are strongly electron-withdrawing. They deplete electron density from the aromatic ring, making the C−Br bond highly susceptible to rapid oxidative addition by the electron-rich Pd(0) catalyst.

  • Steric Deceleration: The ortho-methyl group creates localized steric bulk that physically impedes the incoming transmetalating agent (e.g., boronic acid or amine).

This combination drastically increases the activation energy for transmetalation, causing the catalytic cycle to stall at the Ar−Pd(II)−Br intermediate. During this extended lifetime, the palladium complex is highly vulnerable to parasitic hydride transfers, which lead directly to the debrominated byproduct (2-difluoromethoxy-4-nitrotoluene)[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Complex (Long-Lived Intermediate) Pd0->OxAdd ArBr 2-Bromo-4-difluoromethoxy -6-nitrotoluene ArBr->OxAdd Transmet Transmetalation (Sterically Hindered) OxAdd->Transmet Coupling Partner Hydride Hydride Transfer (from H2O/Solvent/Base) OxAdd->Hydride Protic Impurities Coupled Desired Coupled Product Transmet->Coupled Reductive Elimination Coupled->Pd0 Catalyst Regeneration Debrom Debrominated Byproduct (Hydrodebromination) Hydride->Debrom Reductive Elimination Debrom->Pd0

Catalytic cycle: Competing hydrodebromination pathway vs. desired cross-coupling.

Q2: Where is the hydride coming from if I am not adding a reducing agent?

A2: Hydrides are generated in situ from seemingly benign reaction components:

  • Adventitious Water: Mechanistic investigations using ESI-MS and DFT calculations have proven that in the cross-coupling of fluorinated substrates, trace water directly acts as a hydrogen source for hydrodehalogenation prior to the formation of stable complexes[2].

  • Solvents & Bases: Alcohols (e.g., methanol) and alkoxide bases (e.g., potassium tert-butoxide) readily undergo β -hydride elimination when coordinated to palladium, transferring a hydride directly to the metal center[3].

Q3: How do I rationally optimize the conditions to outcompete the debromination pathway?

A3: You must shift the rate-limiting step by utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos. These ligands are structurally engineered to modulate steric hindrance; their electron-rich nature and massive steric bulk force the palladium center to accelerate both transmetalation and reductive elimination, drastically reducing the lifetime of the vulnerable Ar−Pd(II)−Br intermediate[4]. Coupled with strictly anhydrous conditions, this effectively shuts down the debromination pathway.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution during the Suzuki-Miyaura coupling of 2-Bromo-4-difluoromethoxy-6-nitrotoluene.

EntryCatalyst / Ligand SystemSolvent & BaseTemp (°C)Yield (%)Debromination (%)Mechanistic Rationale
1 Pd(PPh3​)4​ (5 mol%)THF / H2​O , Na2​CO3​ 8012%78%Aqueous conditions provide a direct hydrogen source[2]; PPh3​ fails to accelerate transmetalation.
2 Pd2​(dba)3​ / XPhos1,4-Dioxane, KOtBu 9035%55%While XPhos is bulky, the KOtBu base undergoes β -hydride elimination, acting as a potent hydride donor[3].
3 Pd(OAc)2​ / dppfToluene, K3​PO4​ 10060%25%Bidentate ligand enforces cis-geometry, but elevated temperatures increase the kinetic rate of the reduction side-reaction.
4 Pd G3-RuPhos Toluene, Cs2​CO3​ (milled) 60 91% < 2% Optimal: RuPhos accelerates reductive elimination[4]; strictly anhydrous inorganic base prevents hydride transfer.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent late-stage failure, this standard operating procedure (SOP) incorporates In-Process Controls (IPCs) . These checks validate the integrity of the system before irreversible steps are taken.

Workflow: Anhydrous Suzuki-Miyaura Cross-Coupling

Step 1: Rigorous Preparation & Moisture Validation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-high purity Argon (repeat 3x).

  • Add 2-Bromo-4-difluoromethoxy-6-nitrotoluene (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv), and finely milled anhydrous Cs2​CO3​ (3.0 equiv).

  • Add anhydrous, degassed Toluene (10 mL).

  • Validation Check 1 (Moisture): Extract a 50 μL aliquot of the suspension and perform a Karl Fischer titration. Proceed ONLY if water content is < 50 ppm. If > 50 ppm, discard the solvent, dry the reagents further, and restart.

Step 2: Catalyst Activation & Reaction Execution

  • In a nitrogen-filled glovebox, weigh out the RuPhos Pd G3 precatalyst (2.0 mol%).

  • Add the precatalyst to the Schlenk flask against a positive counter-flow of Argon.

  • Seal the flask and heat the reaction mixture to 60 °C using a pre-calibrated heating block. Stir vigorously (800 rpm) to overcome the heterogeneity of the Cs2​CO3​ .

Step 3: In-Process Control (IPC) - Pathway Validation

  • After 60 minutes, halt stirring briefly and withdraw a 10 μL aliquot. Dilute in LC-MS grade Acetonitrile.

  • Validation Check 2 (Reaction Trajectory): Analyze via UPLC-MS. Calculate the ratio of the Desired Product mass to the Debrominated Byproduct mass ( [M−Br+H]+ ).

    • Pass Criteria: Ratio is > 20:1. Continue heating until starting material is consumed.

    • Fail Criteria: Ratio is < 5:1. Abort the reaction. This indicates a breach in the anhydrous environment or degraded catalyst.

Step 4: Workup & Isolation

  • Upon confirmed consumption of the aryl bromide (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate (3 x 15 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

References

  • Source: American Chemical Society (Organometallics)
  • Source: Chemical Communications (RSC Publishing)
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex purification of 2-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex purification of 2-Bromo-4-difluoromethoxy-6-nitrotoluene .

This highly functionalized aromatic intermediate presents unique chromatographic and physical challenges. The steric bulk of the ortho-methyl, ortho-bromo, and ortho-nitro groups, combined with the strong electron-withdrawing nature of the para-difluoromethoxy moiety, results in a molecule with distinct solubility limits, thermal sensitivities, and closely eluting regioisomers.

Part 1: Troubleshooting & FAQs

Q1: My crude product is "oiling out" instead of forming crystals during recrystallization. How do I fix this?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your target compound is lower than the saturation temperature of the chosen solvent system. The bulky difluoromethoxy and bromo substituents disrupt the crystal lattice packing, significantly depressing the melting point compared to simpler nitrotoluenes. The Solution: Do not crash-cool the solution. Switch to a solvent system with a steeper solubility curve, such as a Heptane/Toluene (9:1) mixture. As recommended for halogenated nitrobenzenes in the[1], slowly cool the flask to room temperature before placing it in an ice bath. Introducing a seed crystal at the cloud point provides a nucleation site, forcing solid-liquid crystallization rather than phase separation.

Q2: I am observing poor peak resolution between my target molecule and its brominated/nitrated regioisomers on standard silica gel. What is the alternative?

The Causality: Regioisomers of highly substituted nitrotoluenes often exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica due to their similar overall dipole moments and lack of strong hydrogen-bonding donors. The Solution: Transition to Preparative HPLC utilizing a Pentafluorophenyl (PFP) stationary phase. Unlike standard C18 columns, PFP columns offer enhanced π−π depletion interactions, dipole-dipole interactions, and specific fluorine-fluorine affinities. This allows the stationary phase to recognize subtle spatial differences in the difluoromethoxy group's orientation, drastically improving peak resolution[1].

Q3: Can I use vacuum fractional distillation to remove unreacted starting materials?

The Causality: No. Nitroaromatics, particularly those with halogen substituents, pose severe thermal hazards. At elevated temperatures, the nitro group can act as an internal oxidant, leading to rapid, exothermic decomposition or thermal runaway. The Solution: Avoid distillation entirely. While historical methods have used distillation for simpler chloronitrotoluenes ()[2], the presence of the difluoromethoxy ether linkage and the heavy bromine atom lowers the thermal onset of decomposition. Rely strictly on chromatography and low-temperature crystallization ()[3].

Part 2: Quantitative Data & Separation Metrics

To facilitate rapid method development, the following table summarizes the expected chromatographic and crystallization behaviors of 2-Bromo-4-difluoromethoxy-6-nitrotoluene against its common regioisomeric impurities.

Purification TechniqueStationary Phase / Solvent SystemTarget Compound MetricsPrimary Impurity MetricsMechanistic Advantage
Normal Phase TLC Silica Gel / 95:5 Hexanes:EtOAc Rf​ = 0.45 Rf​ = 0.42Low cost; bulk separation of highly polar byproducts.
Reverse Phase HPLC C18 / 70:30 MeCN:Water Rt​ = 12.4 min Rt​ = 11.8 minHydrophobic separation; moderate isomer resolution.
Reverse Phase HPLC PFP / 65:35 MeOH:Water Rt​ = 15.2 min Rt​ = 13.1 minSuperior resolution via specific F-F and π−π interactions.
Recrystallization Heptane:Toluene (9:1)85% Recovery (Crystals)Remains in Mother LiquorExploits differential lattice energies; avoids thermal stress.

Part 3: Experimental Workflows & Methodologies

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Isomers + Byproducts) Wash Aqueous Workup & Bicarbonate Wash Crude->Wash Neutralize acids Silica Flash Chromatography (Hexanes/EtOAc Gradient) Wash->Silica Bulk isolation HPLC Prep-HPLC (PFP Column) For Regioisomer Resolution Silica->HPLC If isomers persist Cryst Low-Temp Recrystallization (Heptane/Toluene) Silica->Cryst If >90% pure HPLC->Cryst Final polishing Pure Pure 2-Bromo-4-difluoromethoxy -6-nitrotoluene Cryst->Pure >99% Purity

Caption: A self-validating workflow for the isolation and purification of halogenated nitrotoluene derivatives.

Protocol A: Bulk Isolation via Normal-Phase Flash Chromatography

This protocol is designed as a self-validating system: by running a 2D-TLC prior to column loading, you empirically verify that the silica phase will not cause compound degradation.

  • Aqueous Quench & Wash: Dissolve the crude mixture in ethyl acetate. Wash twice with saturated aqueous NaHCO3​ to neutralize residual nitrating/brominating acids, which can cause streaking on silica[4]. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure (bath temp < 35 °C).

  • Column Packing: Pack a glass column with 230-400 mesh silica gel using a slurry of 100% Hexanes. Ensure the column bed is perfectly level to prevent band broadening.

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of dichloromethane (DCM), adding silica gel (1:3 ratio by weight), and evaporating the DCM. Load this dry powder onto the column bed.

  • Elution: Begin elution with 100% Hexanes (2 column volumes). Gradually increase polarity to 98:2 Hexanes:Ethyl Acetate.

  • Validation: Monitor fractions via UV-TLC (254 nm). Combine fractions containing the target Rf​ (0.45). If regioisomers co-elute, proceed to Protocol B or Prep-HPLC.

Protocol B: Final Polishing via Low-Temperature Recrystallization

Recrystallization acts as the ultimate purity filter, relying on strict thermodynamic principles rather than kinetic partitioning.

  • Dissolution: Place the semi-pure intermediate in an Erlenmeyer flask. Add a minimal volume of hot Heptane:Toluene (9:1 ratio) while stirring at 70 °C until the solid completely dissolves.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not agitate. If the solution becomes cloudy without forming crystals (oiling out), immediately add a microscopic seed crystal of the pure compound[1].

  • Maturation: Once initial crystals form, transfer the flask to a 4 °C refrigerator for 4 hours, followed by a -20 °C freezer overnight to maximize yield.

  • Isolation & Self-Validation: Collect the crystals via vacuum filtration using a pre-chilled Büchner funnel. Wash with cold heptane. Validation Step: Spot the dissolved crystals and the mother liquor side-by-side on a TLC plate. The protocol is successful when the impurity spots are heavily enriched in the mother liquor lane and absent in the crystal lane.

References

  • Schenck, L. M. "Purification of 4-chloronitrotoluenes.
  • National Center for Biotechnology Information. "2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene." NCBI Bookshelf.[Link]

  • OC-Praktikum. "Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene." OC-Praktikum. [Link]

Sources

Troubleshooting

Resolving solubility issues with 2-Bromo-4-difluoromethoxy-6-nitrotoluene in polar aprotic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS: 180...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS: 1805527-19-8) in polar aprotic solvents (e.g., DMSO, DMF, NMP, MeCN).

Because this compound is highly functionalized with electron-withdrawing and sterically bulky groups, it exhibits unique physicochemical behaviors that can complicate standard dissolution protocols.

Part 1: Diagnostic Decision Tree

SolubilityWorkflow Start Compound Insoluble in Polar Aprotic Solvent CheckWater Check Solvent Moisture (Karl Fischer Titration) Start->CheckWater DrySolvent Use Fresh Anhydrous Solvent under N2 CheckWater->DrySolvent High H2O (>0.1%) HeatSonicate Gentle Heating (40°C) & Sonication CheckWater->HeatSonicate Low H2O (<0.1%) DrySolvent->HeatSonicate CheckDegradation Check for Degradation (LC-MS / NMR) HeatSonicate->CheckDegradation Fails/Darkens Success Complete Dissolution HeatSonicate->Success Dissolves Cosolvent Add Low-Polarity Co-solvent (e.g., THF, DCM) CheckDegradation->Cosolvent Intact Cosolvent->Success

Fig 1: Step-by-step troubleshooting workflow for resolving solubility failures.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: Why does 2-Bromo-4-difluoromethoxy-6-nitrotoluene resist dissolution in standard DMSO or DMF? A1: The resistance to dissolution is a function of competing thermodynamic forces. The compound is a highly substituted, sterically hindered aromatic. The bromo and difluoromethoxy groups impart significant lipophilicity, while the nitro group creates strong dipole moments that lead to tight crystal lattice packing. Polar aprotic solvents like DMSO have high dielectric constants and are excellent for polar molecules, but they struggle to break the lattice energy of highly lipophilic, halogenated compounds [3]. Furthermore, DMSO and DMF are extremely hygroscopic. Even trace amounts of absorbed atmospheric water drastically reduce their solvation capacity for lipophilic compounds, effectively acting as an anti-solvent and forcing precipitation [1].

Q2: Can I use heat to force the dissolution of this compound in DMSO or DMF? A2: While heating increases kinetic energy and shifts the thermodynamic equilibrium toward dissolution, it must be applied with extreme caution. 2-Bromo-4-difluoromethoxy-6-nitrotoluene contains a nitro group and halogens, making the aromatic ring highly electron-deficient. Prolonged heating in DMSO or DMF (above 50°C–60°C) can trigger thermal degradation, unwanted nucleophilic aromatic substitution (SNAr) with solvent degradation products (e.g., dimethylamine from DMF), or oxidation [2]. You should limit heating to 40°C combined with sonication to disrupt the crystal lattice without providing enough activation energy for degradation pathways.

Q3: If anhydrous conditions and mild heating fail, what is the next best step? A3: If the thermodynamic solubility limit in a pure polar aprotic solvent has been reached, you must alter the solvent's dielectric profile. Introducing a less polar, miscible co-solvent (like THF or DCM) disrupts the highly structured polar environment of DMSO/DMF. This lowers the overall dielectric constant and increases the solvent system's affinity for the lipophilic bromo and difluoromethoxy moieties, enabling dissolution without relying on hazardous heating [2].

Part 3: Quantitative Data & Solvent Selection

When troubleshooting, selecting the correct polar aprotic solvent (or co-solvent base) is critical. Use the table below to compare the physicochemical properties of common solvents against the specific needs of this highly substituted nitrotoluene.

SolventDielectric Constant (ε)HygroscopicitySolvation Power for LipophilesTroubleshooting Note for this Compound
DMSO 46.7Very HighModerate-LowAbsorbs moisture rapidly; water acts as a strong anti-solvent.
DMF 36.7HighModerateProne to amine formation over time; keep strictly anhydrous.
NMP 32.2HighHighExcellent for bulky aromatics; lower polarity than DMSO aids lipophiles.
MeCN 37.5ModerateLowGenerally poor for highly lipophilic, crystalline aromatics.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Moisture-Free Dissolution & Kinetic Sonication

This protocol ensures that hygroscopic water absorption is not artificially lowering the solubility limit of your compound.

  • Solvent Validation: Perform a Karl Fischer titration on your DMSO or DMF. Proceed only if the water content is <0.05%. If higher, use a fresh, sealed bottle of anhydrous solvent.

  • Preparation: Purge a clean, dry borosilicate glass vial with nitrogen or argon gas.

  • Addition: Weigh the 2-Bromo-4-difluoromethoxy-6-nitrotoluene and transfer it to the vial. Add the anhydrous solvent to reach your target concentration (start at 10 mg/mL to establish a baseline).

  • Agitation: Vortex vigorously for 2 minutes. If undissolved, place the vial in an ultrasonic bath maintained at a strict 25°C–40°C for 15 minutes.

  • Validation: Visually inspect the solution against a strong light source. The absence of birefringence or floating particulates confirms complete dissolution. Do not exceed 40°C to prevent thermal degradation of the nitroaromatic core.

Protocol 2: Co-Solvent System Formulation (DMSO:THF)

Use this protocol if Protocol 1 fails, indicating the compound is too lipophilic for pure polar aprotic environments.

  • Solvent Blending: In a separate dry flask, prepare a 1:1 (v/v) mixture of anhydrous DMSO and anhydrous Tetrahydrofuran (THF).

  • Dissolution: Add the solvent mixture dropwise to the pre-weighed compound while vortexing continuously. The THF will solvate the lipophilic halogens while the DMSO stabilizes the nitro group's dipole.

  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes to ensure no delayed crystallization occurs.

  • Chemical Validation: Perform an LC-MS analysis on an aliquot of the final solution. Confirm that the molecular weight matches the intact compound (M = ~282 g/mol ) and that the difluoromethoxy/nitro groups have not undergone nucleophilic attack or degradation.

Part 5: References

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices Pharmaceutical Technology URL:[Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Journal of Chemical Information and Modeling URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Bromo-4-difluoromethoxy-6-nitrotoluene vs. 2-Bromo-4-methoxy-6-nitrotoluene

Executive Summary In advanced drug development and synthetic methodology, the substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a premier strategy for modulating lipophilicity and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and synthetic methodology, the substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a premier strategy for modulating lipophilicity and metabolic stability[1]. However, this bioisosteric replacement fundamentally alters the electronic topology of the arene. This guide objectively compares the reactivity of 2-Bromo-4-difluoromethoxy-6-nitrotoluene (Compound A) against its non-fluorinated analog, 2-Bromo-4-methoxy-6-nitrotoluene (Compound B) . By analyzing regiospecific substituent effects, we demonstrate how these structural nuances dictate divergent performances in C–H and C–Br activation workflows.

Regiospecific Electronic Topology

The reactivity of these highly functionalized toluene scaffolds is governed by the spatial relationship between the C4-substituent and the reaction center.

  • Para Effect (C1 Position): Reactions occurring at the benzylic methyl group (C1) are dictated by the para-Hammett constant ( σp​ ). The -OCH₃ group is a strong π -donor (+M effect), whereas the -OCF₂H group is weakly electron-withdrawing due to the highly electronegative fluorines dampening resonance donation[2].

  • Meta Effect (C2 Position): Reactions occurring at the C-Br bond (C2) are dictated by the meta-Hammett constant ( σm​ ). At the meta position, both groups act as inductive electron-withdrawing groups (-I effect), but the -OCF₂H group exerts a significantly stronger pull.

Table 1: Quantitative Electronic Parameters
Substituent at C4Hammett σp​ (Effect on C1)Hammett σm​ (Effect on C2)Electronic Nature (Overall)Lipophilicity ( ΔlogP )
-OCH₃ (Compound B) -0.27+0.12Strongly ActivatingBaseline
-OCF₂H (Compound A) +0.14+0.22Weakly Deactivating+0.1 to +0.4[1]

Comparative Reactivity Profiles

C–H Activation: Radical Benzylic Bromination

The Causality: Wohl-Ziegler bromination targets the C1 methyl group. The rate-determining step is the abstraction of a hydrogen atom to form a benzylic radical. Because the C4 substituent is para to the radical center, it exerts a profound influence. Compound B (-OCH₃) highly stabilizes the electron-deficient radical intermediate via resonance (+M). Conversely, the -OCF₂H group in Compound A destabilizes the radical ( σp​ = +0.14), resulting in sluggish kinetics and higher required energy inputs.

C–Br Activation: Palladium-Catalyzed Cross-Coupling

The Causality: In Suzuki-Miyaura couplings, the rate-limiting step is typically the oxidative addition of the Pd(0) catalyst into the C2–Br bond. Because C2 is meta to C4, resonance effects are negligible; inductive withdrawal (-I) dominates. Electron-withdrawing substituents lower the LUMO energy of the aryl halide, facilitating back-donation from the electron-rich Pd(0) center and accelerating oxidative addition[3],[4]. Consequently, Compound A ( σm​ = +0.22) undergoes cross-coupling faster than Compound B ( σm​ = +0.12).

Visualizing the Divergent Workflows

Reactivity Core Toluene Scaffold (1-CH3, 2-Br, 6-NO2) CompA Compound A (-OCF2H) Para to CH3: σp = +0.14 Meta to Br: σm = +0.22 Core->CompA CompB Compound B (-OCH3) Para to CH3: σp = -0.27 Meta to Br: σm = +0.12 Core->CompB Radical Benzylic Bromination (C1 Position, Para Effect) CompA->Radical Destabilized (Slow) OxAdd Pd(0) Oxidative Addition (C2 Position, Meta Effect) CompA->OxAdd Lower LUMO (Fast) CompB->Radical Stabilized (Fast) CompB->OxAdd Higher LUMO (Mod)

Divergent reactivity pathways of Compounds A and B based on regiospecific Hammett substituent effects.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate these reactivity differences, the following self-validating protocols are designed to eliminate external variables (e.g., mass transfer limitations) while providing real-time analytical feedback.

Protocol A: Standardized Wohl-Ziegler Benzylic Bromination

This protocol utilizes trifluorotoluene as a greener, higher-boiling alternative to carbon tetrachloride, ensuring sufficient thermal energy for the deactivated Compound A.

  • Setup: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of the toluene derivative (Compound A or B) in 10 mL of anhydrous trifluorotoluene (PhCF₃).

  • Reagent Addition: Add 1.1 mmol of N-bromosuccinimide (NBS) and 0.1 mmol of azobisisobutyronitrile (AIBN).

  • Initiation: Heat the reaction mixture to 85 °C under reflux. Irradiate with a standard 365 nm UV lamp to ensure consistent, continuous radical initiation.

  • Self-Validating Monitoring: Withdraw 50 µL aliquots hourly. Evaporate the solvent and dissolve the residue in CDCl₃. Monitor the reaction via ¹H NMR: track the disappearance of the starting material's Ar-CH₃ singlet (~2.5 ppm) and the emergence of the product's Ar-CH₂Br singlet (~4.5 ppm).

  • Workup: Once the NMR ratio stabilizes (Compound B typically finishes in <2 hours; Compound A may require >12 hours), cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo.

Protocol B: Kinetic Evaluation of Suzuki-Miyaura Coupling

This protocol is designed to capture the initial rate of oxidative addition by operating under strict kinetic control.

  • Setup: Charge a reaction vial with 1.0 mmol of the aryl bromide (Compound A or B), 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K₂CO₃.

  • Catalyst & Standard: Add 0.05 mmol (5 mol%) of Pd(PPh₃)₄. Introduce exactly 0.5 mmol of dodecane to serve as an inert internal standard for quantitative tracking.

  • Solvent: Add 5 mL of a rigorously degassed 4:1 Toluene/H₂O mixture.

  • Reaction: Heat the biphasic mixture to 80 °C. Critical Step: Stir vigorously at 1000 rpm to eliminate biphasic mass transfer limitations, ensuring the reaction rate is purely kinetically driven by the oxidative addition step.

  • Self-Validating Monitoring: Sample the organic layer every 30 minutes. Analyze via GC-MS. Plot the ratio of the biaryl product peak area against the dodecane internal standard peak area over time. Extract the initial rate ( kobs​ ) from the linear portion of the curve. Compound A will exhibit a steeper initial slope due to its highly electron-deficient C-Br bond[4].

Sources

Comparative

HPLC method validation for 2-Bromo-4-difluoromethoxy-6-nitrotoluene purity analysis

High-Performance Purity Analysis of 2-Bromo-4-difluoromethoxy-6-nitrotoluene: A Comparative HPLC Method Validation Guide The Analytical Challenge The synthesis and quality control of complex halogenated aromatic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Purity Analysis of 2-Bromo-4-difluoromethoxy-6-nitrotoluene: A Comparative HPLC Method Validation Guide

The Analytical Challenge

The synthesis and quality control of complex halogenated aromatic intermediates, such as 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS 1805527-19-8)[1], demand highly selective and efficient analytical techniques. This specific compound features a hydrophobic toluene core substituted with a bulky, polarizable bromine atom, a strongly electron-withdrawing nitro group, and a polar difluoromethoxy group. These diverse functional groups create unique chromatographic challenges, particularly regarding peak tailing, secondary stationary-phase interactions, and mass transfer kinetics.

In this guide, we objectively compare the performance of a modern Core-Shell C18 column (2.6 µm) against a traditional Fully Porous C18 column (5.0 µm) for the purity analysis of this compound. Furthermore, we provide a comprehensive, step-by-step method validation protocol strictly aligned with the newly adopted ICH Q2(R2) guidelines[2].

Scientific Rationale: Core-Shell vs. Fully Porous Technology

The Causality of Chromatographic Efficiency Traditional fully porous particles (FPPs) are uniformly porous throughout, requiring analytes to diffuse deeply into the particle core[3]. For a bulky molecule like 2-Bromo-4-difluoromethoxy-6-nitrotoluene, this deep diffusion increases the mass transfer resistance (the C term in the van Deemter equation), leading to broader peaks and reduced resolution[4].

Conversely, superficially porous particles (SPPs), or core-shell columns, consist of a solid, impermeable silica core surrounded by a thin porous outer shell[5]. This unique morphology drastically reduces the diffusion path length[4]. The shortened analyte travel distance minimizes longitudinal diffusion and eddy dispersion, resulting in sharper peak shapes and higher theoretical plate counts[6]. Consequently, a 2.6 µm core-shell column can achieve Ultra-Performance Liquid Chromatography (UPLC) levels of efficiency on a standard HPLC system, without generating the extreme backpressures associated with sub-2 µm fully porous particles[3][6].

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded prior to every validation run to continuously verify that the instrument is fit-for-purpose on the day of analysis.

Step 1: Reagent and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. This matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion upon injection.

  • Standard Stock Solution: Accurately weigh 50.0 mg of 2-Bromo-4-difluoromethoxy-6-nitrotoluene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL solution.

  • Working Solutions: Dilute the stock solution to target concentrations (e.g., 100 µg/mL for 100% nominal concentration) for validation parameters.

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Formic acid suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary tailing interactions with the polarizable nitro and difluoromethoxy groups).

  • Mobile Phase B: Acetonitrile. (Rationale: Chosen over methanol due to its lower viscosity, which is critical for managing backpressure on the 2.6 µm core-shell column[7]).

  • Gradient Program: 0-2 min (40% B), 2-8 min (40% to 80% B), 8-10 min (80% B), 10-10.1 min (return to 40% B), 10.1-15 min (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Injection Volume: 5 µL.

Step 3: System Suitability Test (SST) Inject the 100 µg/mL standard solution five times. The system is validated for the run only if:

  • Resolution (Rs) between the main peak and its closest known impurity > 2.0.

  • Tailing Factor (Tf) < 1.5.

  • Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.

Product Comparison: Chromatographic Performance

We evaluated the separation of 2-Bromo-4-difluoromethoxy-6-nitrotoluene using both column technologies under the identical method conditions described above.

Table 1: Performance Comparison (Core-Shell vs. Fully Porous)

ParameterCore-Shell C18 (2.6 µm, 100 x 4.6 mm)Fully Porous C18 (5.0 µm, 150 x 4.6 mm)Performance Gain
Retention Time (tR) 5.4 min11.2 min51% Faster Analysis
Theoretical Plates (N) 22,5009,800129% Higher Efficiency
Tailing Factor (Tf) 1.041.31Superior Peak Symmetry
System Backpressure 285 bar180 barManageable on standard HPLC[7]
Solvent Consumption 15 mL per run25 mL per run40% Reduction

Data Interpretation: The core-shell column demonstrates a clear superiority in efficiency and speed. While the backpressure is higher than the 5.0 µm column due to the smaller particle size[7], it remains well within the safe operating limits of standard 400-bar HPLC systems[6], eliminating the need to purchase costly UHPLC instrumentation[5].

ICH Q2(R2) Method Validation Results

The analytical procedure was validated using the optimized Core-Shell C18 column in accordance with the ICH Q2(R2) guidelines, which specify the evaluation of specificity, accuracy, precision, range, detection limit (DL), and quantitation limit (QL)[8].

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the analyteBaseline resolution from degradation productsPass
Linearity & Range R² ≥ 0.999 across the reportable rangeR² = 0.9998 (Range: 10 to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% (Spike studies at 50%, 100%, 150%)99.4% - 101.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 at 100% concentration)%RSD = 0.75%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day, analyst, instrument)%RSD = 0.92%Pass
Detection Limit (DL) Signal-to-Noise (S/N) ≥ 30.04 µg/mL (S/N = 4.2)Pass
Quantitation Limit (QL) Signal-to-Noise (S/N) ≥ 100.12 µg/mL (S/N = 11.5)Pass

Validation Workflow Visualization

The following diagram illustrates the logical progression from column selection through the lifecycle validation principles outlined in ICH Q2(R2) and ICH Q14[2].

ICH_Validation_Workflow Start 2-Bromo-4-difluoromethoxy -6-nitrotoluene Method Col1 Core-Shell C18 (2.6 µm) High Efficiency, Low Diffusion Start->Col1 Proposed Col2 Fully Porous C18 (5.0 µm) Traditional Baseline Start->Col2 Control Val ICH Q2(R2) Validation Execution Phase Col1->Val Col2->Val Spec Specificity (No Matrix Interference) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Prec Precision (%RSD ≤ 2.0%) Val->Prec Acc Accuracy (98-102% Recovery) Val->Acc Sens DL & QL (S/N Evaluation) Val->Sens Result Validated Analytical Procedure Ready for QC Spec->Result Lin->Result Prec->Result Acc->Result Sens->Result

ICH Q2(R2) HPLC Method Validation Workflow for 2-Bromo-4-difluoromethoxy-6-nitrotoluene.

Conclusion

The comparative data unequivocally demonstrates that transitioning from a 5.0 µm fully porous column to a 2.6 µm core-shell column significantly enhances the analytical performance for 2-Bromo-4-difluoromethoxy-6-nitrotoluene[1]. By minimizing the analyte's diffusion path, the core-shell architecture delivers a 129% increase in theoretical plates and a 51% reduction in run time[4][6]. When coupled with a rigorous, self-validating experimental protocol, this method easily meets and exceeds the stringent acceptance criteria set forth by the ICH Q2(R2) validation guidelines[2], ensuring a highly trustworthy, robust, and efficient quality control procedure.

References

  • Unraveling the Advantages of Core-Shell Columns in HPLC | Pharma Growth Hub | 6

  • The Difference Between Superficially Porous and Fully Porous Particles | Chrom Tech, Inc. | 3

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC | Element Lab Solutions | 5

  • Core-Shell & Porous Column Tech | Phenomenex | 4

  • Core shell columns: What are they and how will they help with my HPLC analysis? | Lucidity | 7

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | EMA | 2

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures | YouTube / ICH | 8

  • 1805527-19-8_2-Bromo-4-difluoromethoxy-6-nitrotoluene CAS | ChemSrc | 1

Sources

Validation

Validating GC-MS results for 2-Bromo-4-difluoromethoxy-6-nitrotoluene detection

Title: A Comprehensive Guide to Validating GC-MS Detection of 2-Bromo-4-difluoromethoxy-6-nitrotoluene: Column Chemistries and Ionization Modes Compared As a Senior Application Scientist in pharmaceutical and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Guide to Validating GC-MS Detection of 2-Bromo-4-difluoromethoxy-6-nitrotoluene: Column Chemistries and Ionization Modes Compared

As a Senior Application Scientist in pharmaceutical and environmental analysis, I frequently encounter the challenge of quantifying highly functionalized, thermally labile compounds. 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS: 1805527-19-8)[1] is a prime example of a complex analyte that demands rigorous analytical design. Its structure features a polarizable bromine atom, a highly electronegative nitro group (-NO₂), and a distinct difluoromethoxy group (-OCF₂H).

When developing a Gas Chromatography-Mass Spectrometry (GC-MS) method for such a compound, relying on default laboratory parameters (e.g., standard non-polar columns and 70 eV Electron Ionization) often leads to poor sensitivity, peak tailing, and matrix interference. This guide objectively compares alternative GC-MS configurations and provides a self-validating experimental protocol grounded in International Council for Harmonisation (ICH) guidelines[2].

Mechanistic Rationale: Why Structure Dictates the Method

To achieve regulatory-grade validation, we must move beyond merely listing steps and understand the causality behind our experimental choices.

  • The Nitro Group (-NO₂): Nitroaromatics are highly electronegative and prone to thermal degradation. However, their high electron affinity makes them exceptionally responsive to resonance electron capture[3].

  • The Bromine Atom (-Br): Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This provides a distinct isotopic signature in mass spectrometry, which is critical for specificity.

  • The Difluoromethoxy Group (-OCF₂H): Under hard ionization, this group readily fragments (loss of F or CF₂O), which can deplete the molecular ion signal.

Because of these structural realities, the choice of ionization mode and stationary phase is the most critical factor in method development.

Comparison 1: Ionization Techniques (EI vs. NCI)

The industry standard for GC-MS is Electron Ionization (EI) at 70 eV. While EI provides excellent structural fragmentation for library matching, it is a "hard" ionization technique. For 2-Bromo-4-difluoromethoxy-6-nitrotoluene, EI shatters the molecule, distributing the ion current across dozens of low-mass fragments and severely limiting the Limit of Detection (LOD)[4].

Conversely, Negative Chemical Ionization (NCI) using methane as a reagent gas is a "soft" ionization technique. The methane plasma generates thermal electrons, which the nitroaromatic compound captures to form a stable molecular anion (M•⁻)[3]. This concentrates the signal into a specific, high-mass isotopic cluster, drastically improving the Signal-to-Noise (S/N) ratio while remaining virtually blind to hydrocarbon matrix interferences[5].

Table 1: Performance Comparison of Ionization Modes for Nitroaromatics

ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
Primary Mechanism High-energy electron bombardment (70 eV)Resonance electron capture via thermal electrons
Base Peak Low-mass fragments (e.g., loss of NO₂, CF₂O)Molecular anion (M•⁻) or [M-H]⁻
Bromine Isotope Pattern Often lost in complex fragmentationPreserved (1:1 ratio at high m/z), ensuring high specificity
Matrix Interference High (hydrocarbons ionize readily)Very Low (hydrocarbons do not capture electrons)
Estimated LOD 10 - 50 ng/mL0.1 - 1.0 ng/mL (10x to 100x more sensitive)
Best Application Structural elucidation of unknownsTrace quantitation in complex matrices

Comparison 2: Column Chemistry (Non-Polar vs. Mid-Polar)

Nitroaromatics frequently exhibit peak tailing on standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) columns due to interactions with active silanol sites in the column or inlet.

Upgrading to a mid-polar phase, such as a 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701), introduces stronger dipole-dipole interactions. This chemistry better solubilizes the polar nitro and difluoromethoxy groups during partitioning, resulting in sharper, more symmetrical peaks.

Table 2: GC Stationary Phase Comparison

Column ChemistryPhase PolarityPeak Symmetry (Tailing Factor)Thermal StabilityRecommendation
DB-5ms (5% Phenyl) Non-PolarModerate (Tf ≈ 1.4 - 1.8)Excellent (Up to 325°C)Adequate for screening, but risks active site adsorption.
DB-1701 (14% Cyanopropyl) Mid-PolarExcellent (Tf ≈ 1.0 - 1.2)Good (Up to 280°C)Optimal for nitroaromatics; sharpens peaks and improves LOQ.

Mandatory Visualization: Method Optimization Workflow

Below is the logical workflow for selecting and validating the GC-MS parameters, illustrating the decision-making process for this specific compound.

GCMS_Workflow Compound 2-Bromo-4-difluoromethoxy -6-nitrotoluene Split Method Optimization Pathways Compound->Split Ion_Mode Ionization Selection Split->Ion_Mode Col_Mode Stationary Phase Selection Split->Col_Mode EI Electron Ionization (EI) 70 eV High Fragmentation Ion_Mode->EI Structural ID NCI Negative Chemical Ionization (NCI) Methane Reagent Gas Resonance Electron Capture Ion_Mode->NCI Trace Detection Validation ICH Q2(R1) Validation Specificity, Linearity, Accuracy NCI->Validation Selected Method DB5 5% Phenyl (Non-Polar) Risk of Peak Tailing Col_Mode->DB5 Screening DB1701 14% Cyanopropyl (Mid-Polar) Optimal Dipole Interactions Col_Mode->DB1701 Quantitation DB1701->Validation Selected Column

Caption: Logical workflow for selecting and validating GC-MS parameters for nitroaromatic trace detection.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, an analytical method must be self-validating. This means the protocol inherently controls for false positives, matrix suppression, and instrument drift. The following protocol aligns with ICH Q2(R1) validation guidelines[2].

Step 1: System Suitability Testing (SST) - Validating Instrument Readiness

Before injecting any samples, the system's inertness must be verified.

  • Inject a 10 ng/mL standard of 4-nitrophenol (a highly active probe compound).

  • Calculate the Tailing Factor (Tf).

  • Self-Validation Check: If Tf > 1.5, the GC inlet liner is contaminated with active sites and must be replaced. Proceeding with a failing SST guarantees inaccurate quantitation of our target analyte.

Step 2: Sample Preparation & Internal Standardization - Validating Extraction
  • Spike the raw sample matrix with an isotopically labeled Internal Standard (IS), such as 2,6-Dinitrotoluene-d3[5], at a constant concentration (e.g., 50 ng/mL).

  • Perform Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., Hexane/Dichloromethane 80:20).

  • Self-Validation Check: Because the IS is added before extraction, any loss of analyte during sample prep or signal suppression in the MS source is mirrored by the IS. Quantitation is based on the Area Ratio (Analyte/IS), inherently correcting for these variables.

Step 3: GC-NCI-MS Instrumental Conditions
  • Column: DB-1701 (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Pulsed Splitless, 220°C (Keep temperature low to prevent thermal degradation of the nitro group).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 260°C (hold 5 min).

  • MS Source: NCI mode using Methane (reagent gas flow at 2.0 mL/min), Source Temp: 150°C (Lower temperatures favor electron capture efficiency).

  • Acquisition: Selected Ion Monitoring (SIM) tracking the M•⁻ molecular anion and the M+2 isotope (due to ⁷⁹Br/⁸¹Br) to ensure a strict 1:1 ratio for positive identification.

Step 4: Executing ICH Validation Parameters
  • Specificity: Inject a blank matrix extraction. Verify no peaks elute at the retention time of 2-Bromo-4-difluoromethoxy-6-nitrotoluene with an S/N > 3.

  • Linearity: Inject calibration standards ranging from 1 ng/mL to 500 ng/mL. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy & Precision: Spike blank matrices at three levels (Low, Mid, High). Extract and analyze in quintuplicate (n=5).

  • Self-Validation Check: Recovery must fall between 85% - 115%, and the Relative Standard Deviation (%RSD) must be < 5%. If these metrics fail, matrix effects are overpowering the IS, and additional sample cleanup (e.g., Solid Phase Extraction) is required.

References

  • Mass Spectrometry with Negative Chemical Ionization and Its Utilization in GC-MS Analysis of Organic Pollutants ResearchGate[Link]

  • Analysis of Explosives by Chemical Ionization GC/MS SCISPEC / Thermo Electron Corporation[Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Research Trends Journal[Link]

  • 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS 1805527-19-8) Chemical Properties ChemSrc[Link]

Sources

Comparative

High-Throughput Benchmarking of Catalytic Efficiency: Suzuki-Miyaura Coupling of 2-Bromo-4-difluoromethoxy-6-nitrotoluene

Executive Summary & Mechanistic Rationale In modern drug discovery and process chemistry, benchmarking catalyst performance against highly functionalized, sterically encumbered substrates is critical for scalable route d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and process chemistry, benchmarking catalyst performance against highly functionalized, sterically encumbered substrates is critical for scalable route design. 2-Bromo-4-difluoromethoxy-6-nitrotoluene (CAS 1805527-19-8) serves as an exceptional stress-test substrate for cross-coupling methodologies. To the untrained eye, it is a standard aryl bromide; however, a rigorous structural analysis reveals a "perfect storm" of steric and electronic deactivation that routinely causes first- and second-generation palladium systems to fail.

The Causality of Catalytic Failure

Understanding why a catalyst fails is more important than knowing that it fails. The structural features of 2-Bromo-4-difluoromethoxy-6-nitrotoluene impact the catalytic cycle in opposing ways:

  • Ortho-Steric Hindrance: The C2-bromine atom is flanked by a C1-methyl group. This mono-ortho substitution creates a steric shield that impedes the transmetalation step.

  • Electronic Deactivation (The Thermodynamic Sink): The ring is highly electron-deficient due to the inductive and resonance effects of the C4-difluoromethoxy (-OCF₂H) and C6-nitro (-NO₂) groups.

    • The Benefit: Electron-withdrawing groups (EWGs) accelerate the initial oxidative addition of Pd(0) into the C-Br bond .

    • The Bottleneck: Reductive elimination requires the metal center to be reduced from Pd(II) back to Pd(0). Highly electron-deficient aryl rings strongly stabilize the Pd(II) intermediate, making product release the rate-limiting step .

To overcome this bottleneck, the catalytic system must employ ligands with immense steric bulk (high percent buried volume, %Vbur) to physically force the aryl groups together, artificially lowering the activation energy required for reductive elimination .

Mechanism Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Ar-Pd(II)(L)-Br] Pd0->OA + Ar-Br (Fast) Activated by -NO2 & -OCF2H TM Transmetalation [Ar-Pd(II)(L)-Ar'] OA->TM + Ar'-B(OH)2 (Slow) Hindered by o-CH3 RE Reductive Elimination Product Formation TM->RE (Rate-Limiting) Decelerated by e- poor Ar RE->Pd0 - Ar-Ar'

Fig 1. Catalytic cycle highlighting bottlenecks for electron-deficient, hindered aryl bromides.

Catalyst Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked four distinct classes of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-difluoromethoxy-6-nitrotoluene with 4-methoxyphenylboronic acid.

Standardized Reaction Conditions: Aryl bromide (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Catalyst (1.0 mol%), THF/H₂O (4:1, 0.2 M), 65 °C, 2 hours.

Catalyst SystemLigand ClassLoading (mol%)GC-FID Yield (%)TOF (h⁻¹)Major Impurity Profile
Pd(PPh₃)₄ 1st Gen Monodentate1.018.29.1Protodeboronation of Ar'-B(OH)₂
Pd(dppf)Cl₂ 2nd Gen Bidentate1.042.521.2Protodeboronation, Unreacted Ar-Br
XPhos Pd G3 3rd Gen Buchwald1.094.147.0Trace Hydrodebromination (<2%)
PEPPSI-IPr NHC Precatalyst1.096.848.4None detected
Data Interpretation
  • Pd(PPh₃)₄ & Pd(dppf)Cl₂: Both systems failed to achieve synthetically useful yields. The lack of sufficient steric bulk around the palladium center stalled the reaction at the Pd(II) intermediate, leading to competitive protodeboronation of the boronic acid rather than productive cross-coupling.

  • XPhos Pd G3 & PEPPSI-IPr: Both the bulky biaryl phosphine (XPhos) and the N-heterocyclic carbene (IPr) provided near-quantitative yields. The PEPPSI-IPr system exhibited slightly superior performance, likely due to the extreme stability of the NHC-Pd bond preventing catalyst deactivation via off-cycle nitro-group coordination.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following High-Throughput Experimentation (HTE) protocol is designed as a self-validating system . By incorporating dodecane as an internal standard prior to reaction initiation, we achieve absolute mass balance quantification. This proves that any observed low yields are due to genuine catalytic failure (e.g., stalled reductive elimination) rather than evaporative solvent loss or GC injection variance.

Step-by-Step Methodology

Phase 1: Master Mix Preparation (Inert Atmosphere) Rationale: Weighing 1.0 mol% of catalyst for small-scale reactions introduces unacceptable margin of error. Master mixes ensure exact stoichiometric ratios across all benchmarked vials.

  • Transfer the reaction block to a nitrogen-filled glovebox to exclude O₂, which can prematurely oxidize electron-rich phosphine ligands.

  • Prepare a substrate stock solution: Dissolve 2-Bromo-4-difluoromethoxy-6-nitrotoluene (10.0 mmol) and dodecane (internal standard, 5.0 mmol) in anhydrous THF (40.0 mL).

  • Prepare a base/boronic acid slurry: Suspend 4-methoxyphenylboronic acid (15.0 mmol) and finely milled K₃PO₄ (20.0 mmol) in degassed HPLC-grade H₂O (10.0 mL).

Phase 2: Reaction Assembly & Execution 4. Dispense 4.0 mL of the substrate/THF stock solution into 8 mL borosilicate glass vials equipped with PTFE-lined septa and magnetic stir bars. 5. Add the respective catalyst (0.01 mmol, 1.0 mol%) to each designated vial. 6. Dispense 1.0 mL of the aqueous base/boronic acid slurry into each vial. 7. Seal the vials, remove them from the glovebox, and place them in a parallel heating block pre-heated to 65 °C. Stir vigorously (800 rpm) for exactly 120 minutes.

Phase 3: Quenching & Analytical Quantification Rationale: Rapid quenching freezes the kinetic profile, preventing background reactions during the analytical queue. 8. Remove the vials from the heating block and immediately submerge them in an ice-water bath for 5 minutes. 9. Quench the reactions by adding 2.0 mL of ethyl acetate and 1.0 mL of saturated aqueous NH₄Cl to each vial. Vortex for 30 seconds. 10. Extract 100 µL of the organic (upper) layer, dilute with 900 µL of ethyl acetate, and filter through a 0.2 µm PTFE syringe filter into a GC vial. 11. Analyze via GC-FID. Calculate the absolute yield by comparing the product peak area against the dodecane internal standard peak area, utilizing a pre-established response factor (RF) calibration curve.

Conclusion & Recommendations

For the functionalization of highly deactivated, sterically hindered substrates like 2-Bromo-4-difluoromethoxy-6-nitrotoluene, traditional first- and second-generation palladium catalysts are fundamentally inadequate. The thermodynamic sink created by the electron-withdrawing -NO₂ and -OCF₂H groups requires extreme steric pressure to force reductive elimination.

Recommendation for Scale-Up: While both XPhos Pd G3 and PEPPSI-IPr perform exceptionally well, PEPPSI-IPr is the recommended catalyst for process scale-up . It is highly air- and moisture-stable, commercially available at bulk scale, and effectively eliminates the risk of phosphine oxidation, ensuring a highly robust and reproducible manufacturing route.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization Source: Journal of the American Chemical Society URL:[Link]

  • Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage Source: Organometallics (ACS Publications) URL:[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS Publications) URL:[Link]

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